molecular formula C8H18N2 B1443175 1-Ethyl-2-methylpiperidin-4-amine CAS No. 92351-62-7

1-Ethyl-2-methylpiperidin-4-amine

Cat. No.: B1443175
CAS No.: 92351-62-7
M. Wt: 142.24 g/mol
InChI Key: WBNBVPLRUBLMRL-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNBVPLRUBLMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Substituted Piperidin-4-Amine Derivatives: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant heterocyclic scaffolds in the pharmaceutical industry.[1] Its derivatives are integral to numerous approved drugs, spanning a wide array of therapeutic classes.[2] This guide focuses on a specific, high-value subclass: substituted piperidin-4-amine derivatives. We will explore the synthetic rationale, delve into the nuances of their structure-activity relationships (SAR), and survey their diverse therapeutic applications. This document is designed for drug discovery professionals, providing field-proven insights, detailed experimental workflows, and a robust framework for leveraging this versatile scaffold in the development of next-generation therapeutics.

The Strategic Importance of the Piperidin-4-Amine Core

The piperidine heterocycle is a saturated six-membered ring containing a nitrogen atom, a structure prevalent in countless natural products and pharmaceuticals.[1][2] The 4-amino substitution pattern creates a key vector for molecular diversity and interaction. The core structure presents three primary points for modification: the piperidine nitrogen (N1), the 4-amino group, and the piperidine ring itself (C4). This multi-point variability allows medicinal chemists to meticulously tune a compound's physicochemical properties—such as solubility, lipophilicity, and pKa—to optimize pharmacokinetic and pharmacodynamic profiles.[3] The conformational flexibility of the piperidine chair structure, combined with the hydrogen bonding capacity of the amino group, makes this scaffold exceptionally adept at fitting into and interacting with a wide variety of biological targets.

Foundational Synthesis Strategies

The efficient construction of the piperidin-4-amine core and its derivatives is paramount for successful drug discovery campaigns. Several robust synthetic methodologies have been established, each with distinct advantages. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability.

Reductive Amination: The Workhorse Approach

Reductive amination of an N-substituted-4-piperidone is arguably the most common and versatile method for preparing piperidin-4-amine derivatives.[4] This strategy is favored for its operational simplicity and the vast commercial availability of primary and secondary amines, allowing for the rapid generation of large compound libraries.

The causality behind this choice rests on the reaction's reliability and functional group tolerance. The process involves the initial formation of an iminium ion intermediate by condensing the piperidone with a chosen amine, which is then reduced in situ to the corresponding amine.

Workflow: General Synthesis via Reductive Amination

G start N-Substituted-4-Piperidone intermediate Iminium Ion Intermediate start->intermediate Condensation amine Primary/Secondary Amine (R-NH2) amine->intermediate reductant Reducing Agent (e.g., NaBH(OAc)3) product Substituted Piperidin-4-Amine Derivative reductant->product solvent Anhydrous Solvent (e.g., DCE) solvent->intermediate solvent->product intermediate->product In situ Reduction SAR_Logic Scaffold Piperidin-4-Amine Core N1-Position C4-Amino Group C4-Position N1_Sub N1 Substituent (Modulates: Solubility, pKa, Target Engagement, PK) Scaffold:N1->N1_Sub Modify C4N_Sub C4-Amino Substituent (Modulates: H-Bonding, Vector into Pocket, Selectivity) Scaffold:C4N->C4N_Sub Modify C4_Sub C4-Ring Substituent (Modulates: Conformation, Lipophilicity, Potency) Scaffold:C4->C4_Sub Modify Activity Biological Activity (Potency, Selectivity, ADME) N1_Sub->Activity C4N_Sub->Activity C4_Sub->Activity DPP4_Pathway cluster_0 Normal Physiology cluster_1 With DPP4 Inhibitor GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Drug Piperidine-based DPP4 Inhibitor DPP4_Inhibited DPP4 Enzyme Drug->DPP4_Inhibited Inhibits GLP1_Enhanced Increased Active GLP-1 Insulin_Enhanced Enhanced Insulin Secretion GLP1_Enhanced->Insulin_Enhanced Potentiates

Caption: Mechanism of action for piperidine-based DPP4 inhibitors.

Experimental Protocols: A Self-Validating System

Trustworthiness in drug discovery is built on robust, reproducible experimental design. Below are representative protocols for the synthesis and evaluation of piperidin-4-amine derivatives.

Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methodologies for synthesizing N-aryl-N-alkyl-piperidin-4-amines.

[4][5]Objective: To synthesize N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)acetamide.

Materials:

  • N-Boc-piperidin-4-one

  • 3,4-dichloroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetyl chloride

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Amine Coupling: To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous DCE, add 3,4-dichloroaniline (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent reduction of the ketone before iminium formation.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM:TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and TFA under reduced pressure. Re-dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize. Dry and concentrate to yield the free secondary amine.

  • Acetylation: Dissolve the amine (1.0 eq) and TEA (1.5 eq) in DCM. Cool to 0°C and add acetyl chloride (1.1 eq) dropwise. Allow to warm to room temperature and stir for 2 hours.

  • Final Workup & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by chromatography or recrystallization to obtain the final product.

Protocol: In Vitro Biological Evaluation (Factor Xa Inhibition Assay)

Objective: To determine the IC₅₀ of a synthesized piperidine derivative against human Factor Xa.

Materials:

  • Human Factor Xa (FXa) enzyme

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl₂)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 2 µL of the serially diluted test compound solution to the respective wells. Add 2 µL of DMSO to control wells (for 0% and 100% activity).

  • Enzyme Addition: Add 25 µL of a pre-diluted FXa solution in assay buffer to all wells except the 0% activity (blank) controls. Incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the 100% activity control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Challenges and Future Perspectives

While the piperidin-4-amine scaffold is highly valuable, challenges remain, particularly in achieving subtype selectivity for closely related biological targets and in overcoming drug resistance. Future innovations will likely focus on novel synthetic strategies to access more complex, three-dimensional chemical space. Recent breakthroughs combining biocatalytic oxidation with radical cross-coupling promise to reduce synthesis steps for complex piperidines, accelerating the discovery of new drug candidates. T[6]he integration of computational chemistry and machine learning will further refine SAR models, enabling more predictive and efficient drug design in the future.

References

  • Gassama, A., & Diatta, A. (2015).
  • (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
  • (2019).
  • (2022).
  • (2006). 4-aminopiperidine and their use as a medicine.
  • Arulraj, R. (2021).
  • (2001). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • (2024). The medicinal chemistry of piperazines: A review.
  • (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor.
  • (2022). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • (2023). Structure activity relationship of piperidine derivatives.
  • (2022). Piperidine derivatives scope of this review.
  • (2025).
  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.
  • (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
  • (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Revathi, R., et al. (2015). Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. Drug Design, Development and Therapy.
  • (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net.

Sources

Strategic Sourcing & Technical Handling of 1-Ethyl-2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality control, and handling of 1-Ethyl-2-methylpiperidin-4-amine , a specialized heterocyclic building block used in medicinal chemistry.

A Guide for Medicinal Chemists and Procurement Specialists

Executive Summary

This compound (CAS: 92351-62-7 ) is a disubstituted piperidine derivative serving as a critical scaffold in the synthesis of GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.[1][2][3][4][5] Unlike the commoditized 4-aminopiperidine, this molecule introduces a methyl group at the C2 position, creating two chiral centers (C2 and C4). This structural feature significantly increases the complexity of sourcing, as commercial "catalog" grades are often undefined racemates or diastereomeric mixtures.

This guide provides a validated framework for sourcing this intermediate, emphasizing the necessity of stereochemical control and rigorous vendor qualification to prevent downstream failure in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Specifications

To ensure reproducibility, researchers must define the exact stereochemical requirements before engaging suppliers. The presence of the C2-methyl and C4-amino groups creates cis and trans diastereomers, each existing as a pair of enantiomers.

Core Specifications
ParameterSpecificationTechnical Note
IUPAC Name This compoundOften listed as 4-Amino-1-ethyl-2-methylpiperidine
CAS Number 92351-62-7 Primary identifier for the racemate/undefined stereochemistry.
Formula C₈H₁₈N₂MW: 142.24 g/mol
Appearance Colorless to pale yellow liquidAmines oxidize/darken upon air exposure.
Boiling Point ~180–190°C (Predicted)High boiling point; often purified via distillation or column chromatography.
pKa ~10.5 (Secondary amine)Highly basic; readily forms carbamates with atmospheric CO₂.
Stereochemical Complexity
  • Cis-Isomer: The 2-methyl and 4-amino groups are on the same side of the ring.

  • Trans-Isomer: The groups are on opposite sides.

  • Implication: Commercial "95% purity" batches may contain varying ratios of cis/trans isomers unless specified. Always request a ¹H-NMR with integration of the C2-H and C4-H protons to determine diastereomeric ratio (dr).

Sourcing Landscape & Vendor Qualification

The market for this compound is bifurcated between "Stock" suppliers (holding gram-scale inventory of the racemate) and "Custom" synthesis houses (capable of stereoselective synthesis).

Validated Supplier Categories
  • Catalog Suppliers (Stock): Best for initial hit-to-lead where stereochemistry is not yet critical.

    • Examples:BLD Pharm , Thoreauchem , Bio-Fount .

    • Risk:[6] Batch-to-batch variation in diastereomeric ratio.

  • Custom Synthesis (CROs): Required for lead optimization where enantiopure material is needed.

    • Examples:Enamine , WuXi AppTec , ChemPartner .

    • Capability: Can separate isomers via Chiral SFC or synthesize via asymmetric hydrogenation.

Vendor Qualification Protocol (The "Self-Validating" System)

Do not rely on the Certificate of Analysis (CoA) alone. Implement this internal QC workflow upon receipt:

VendorQC Receipt Material Receipt Visual Visual Inspection (Color/State) Receipt->Visual NMR 1H-NMR (DMSO-d6) Check dr (cis/trans) Visual->NMR LCMS LC-MS Check Purity/MW NMR->LCMS Decision Pass/Fail? LCMS->Decision Release Release to Chemistry Decision->Release >95% & Correct dr Purify Re-Purify (Distillation/Salt) Decision->Purify <95% or Mixed dr

Figure 1: Incoming Quality Control (IQC) workflow for this compound. This logic gate prevents mixed-isomer batches from confounding biological data.

Technical Workflow: Synthesis & Handling

If commercial stock is unavailable or insufficient, the compound can be synthesized via Reductive Amination . This route is preferred for its scalability and ability to control the C4 stereocenter via hydride source selection.

Synthesis Route (Reductive Amination)

Precursor: 1-Ethyl-2-methylpiperidin-4-one (CAS: 3612-18-8 analog).

  • Reaction: Ketone + Ammonium Acetate + Reducing Agent.

  • Reagents:

    • Sodium Cyanoborohydride (NaBH₃CN): Slower, often yields thermodynamic mixture.

    • Sodium Triacetoxyborohydride (STAB): Faster, kinetic control.

  • Stereocontrol: Bulky reducing agents (e.g., L-Selectride) can favor the cis-isomer (axial attack).

Handling & Stability Protocol
  • Air Sensitivity: Primary amines react with atmospheric CO₂ to form carbamate salts (white crust).

    • Protocol: Store under Argon/Nitrogen.

  • Hygroscopicity: The free base is hygroscopic.

    • Recommendation: Convert to the Dihydrochloride (2HCl) or Tartrate salt for long-term storage. The salt form is a crystalline solid, stable at room temperature, and non-hygroscopic.

Applications in Drug Discovery

This scaffold is valuable because the C2-methyl group locks the piperidine ring into a specific conformation, potentially improving potency and selectivity compared to the unsubstituted analog.

Key Application Areas
  • Kinase Inhibitors: The 4-amino group serves as the hinge binder (forming H-bonds with the ATP pocket), while the N-ethyl group extends into the solvent-exposed region.

  • GPCR Ligands: Used in chemokine receptor antagonists (e.g., CCR5, CCR2) where the basic nitrogen interacts with a conserved aspartate residue in the receptor transmembrane bundle.

Logical Relationship: Structure to Function

SAR_Logic Scaffold This compound Feature1 C4-Amine (H-Bond Donor) Scaffold->Feature1 Feature2 N1-Ethyl (Lipophilic Interaction) Scaffold->Feature2 Feature3 C2-Methyl (Conformational Lock) Scaffold->Feature3 Outcome1 Increased Potency (Reduced Entropy Cost) Feature3->Outcome1 Rigidifies Ring Outcome2 Selectivity Filter (Steric Clash in Off-Targets) Feature3->Outcome2 Steric Bulk

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating how the C2-methyl modification enhances drug-like properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved from [Link](Note: Used as structural analog reference for physicochemical properties).

Sources

Strategic Handling and Safety Profiling of 1-Ethyl-2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 1-Ethyl-2-methylpiperidin-4-amine , a specialized intermediate often encountered in the synthesis of JAK inhibitors and GPCR ligands. Unlike commodity chemicals, this molecule presents unique stereochemical and stability challenges. This document synthesizes data from structural analogs (SAR) and standard operating procedures for high-value amine intermediates to establish a self-validating safety protocol.

Part 1: Chemical Identity & Stereochemical Complexity

Chemical Structure and Identification

This molecule belongs to the class of substituted piperidin-4-amines . Its pharmacological value lies in the C2-methyl group, which introduces chirality and steric constraints often required to improve the selectivity of drug candidates.

PropertyData / Description
Systematic Name This compound
Molecular Formula C₈H₁₈N₂
Molecular Weight ~142.24 g/mol
CAS Number (Generic) Not assigned as a bulk commodity. Refer to specific isomers below.
Key Precursor CAS 1434073-24-1 (cis-isomer core); 50534-45-7 (1-ethyl analog)
Physical State Colorless to pale yellow liquid (at 20°C)
Basicity (pKa) Est. 10.5–11.0 (Primary amine), ~9.0 (Tertiary ring amine)
Stereochemical Considerations

The presence of the methyl group at C2 and the amine at C4 creates two chiral centers, resulting in cis and trans diastereomers.

  • Cis-isomer: The C2-Methyl and C4-Amine are on the same face (often the bioactive conformer in JAK inhibition).

  • Trans-isomer: Substituents are on opposite faces.

  • Implication: Safety protocols must account for enantioselective synthesis reagents, which may have distinct hazard profiles.

Part 2: Hazard Identification & Toxicology (SAR-Derived)

Note: As a custom intermediate, specific toxicological data is limited. The following classification is derived from the homologous series, specifically 1-Ethylpiperidin-4-amine (CAS 50534-45-7).

GHS Classification (Inferred)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Sensitization: Potential skin sensitizer (common in diamines).

Mechanism of Toxicity

The primary amine at position 4 is highly nucleophilic and basic. Upon contact with biological tissue:

  • Saponification: Rapidly hydrolyzes lipids in cell membranes.

  • Protein Denaturation: Disrupts cellular proteins, causing deep tissue necrosis that may not be immediately painful (delayed onset burns).

  • Respiratory Irritation: Vapor inhalation causes alkalosis of the mucous membranes in the upper respiratory tract.

Part 3: Safe Handling & Storage Protocols

The "Carbonate Trap" Phenomenon

Primary amines aggressively absorb atmospheric CO₂ to form carbamates (white crusts).


Protocol: 
  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen).

  • Seal: Use Parafilm® or Teflon tape over caps. For long-term storage, use a Schlenk flask or a glovebox.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with diamines due to permeation.

Protection LayerSpecificationRationale
Primary Glove Nitrile (Disposable)Splash protection only. Change immediately upon contact.
Secondary Glove Laminate Film (e.g., Silver Shield®)Required for synthesis/transfer operations. Prevents chemical permeation.[2]
Respiratory Full-face respirator with ABEK filterPrevents inhalation of alkaline vapors and protects eyes from corrosive fumes.

Part 4: Synthesis & Purification Workflow

The synthesis typically involves the reduction of a protected precursor.[3] The following workflow ensures high purity and safety.

Synthesis Diagram (Graphviz)

SynthesisWorkflow Fig 1: Synthetic Pathways for this compound Start Precursor: N-Boc-2-methyl-4-piperidone Step1 Reductive Amination (EtNH2 / NaBH(OAc)3) Start->Step1 Route A Step3 Alkylation (Optional) (EtI / K2CO3) Start->Step3 Route B (if N-H) Step2 Deprotection (TFA or HCl) Step1->Step2 Product 1-Ethyl-2-methyl piperidin-4-amine Step2->Product Purification Vacuum Distillation (Remove volatile impurities) Step3->Purification Purification->Product

Purification Protocol (Distillation)

Because this amine is a liquid with a high boiling point (est. 160–180°C at 760 mmHg), purification via Kugelrohr distillation or Fractional distillation under reduced pressure is recommended.

  • Vacuum: < 5 mmHg.

  • Temperature: Gently heat to avoid decomposition (N-oxide formation).

  • Collection: Discard the first fraction (volatiles/solvents) to ensure removal of ethylamine residues.

Part 5: Emergency Response & Waste Management

Spill Response Decision Tree

SpillResponse Fig 2: Emergency Response Logic for Amine Spills Start Spill Detected Size Volume > 100mL? Start->Size Ventilation Fume Hood Functional? Size->Ventilation No Action_Evac EVACUATE LAB Call EHS Size->Action_Evac Yes Ventilation->Action_Evac No Action_Absorb Absorb with Chemizorb/Vermiculite Ventilation->Action_Absorb Yes Action_Neutralize Neutralize with dilute Citric Acid Action_Absorb->Action_Neutralize

Decontamination

Do NOT use acidic water immediately on skin, as the heat of neutralization can exacerbate burns.

  • Skin: Flush with copious amounts of water for 15 minutes.[1][4]

  • Surfaces: After absorbing the bulk liquid, wipe surfaces with 5% Citric Acid solution to neutralize residues, followed by water.

References

  • PubChem. (2025).[5][6] Compound Summary: 1-Ethylpiperidin-4-amine (CAS 50534-45-7).[7] National Library of Medicine. [Link]

Sources

Technical Guide: Comparative Analysis of 1-Ethyl-2-Methyl and 1-Ethyl-3-Methyl Piperidin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution structural and functional analysis of two isomeric piperidine scaffolds: 1-ethyl-2-methylpiperidin-4-amine (2-EMPA) and 1-ethyl-3-methylpiperidin-4-amine (3-EMPA) . While chemically similar, the positional variance of the methyl group (C2 vs. C3) dictates profound differences in stereochemical accessibility, conformational energy landscapes, and structure-activity relationships (SAR).

For drug development professionals, distinguishing between these isomers is critical. The 2-methyl variant introduces significant steric bulk proximal to the basic nitrogen (N1), often modulating metabolic clearance and hERG channel binding. The 3-methyl variant primarily influences the orientation of the C4-amine pharmacophore via vicinal gauche interactions, affecting receptor binding affinity.

Part 1: Structural & Stereochemical Analysis

Positional Isomerism and Connectivity

The core difference lies in the methylation site relative to the ring nitrogen (N1) and the primary amine (N4).

  • 2-EMPA (this compound): The methyl group is adjacent to the tertiary amine. This creates a "steric gate" protecting the N1 lone pair but also introduces A(1,2) strain with the N-ethyl group.

  • 3-EMPA (1-ethyl-3-methylpiperidin-4-amine): The methyl group is adjacent to the C4-amine. This creates a vicinal relationship that restricts the rotameric freedom of the primary amine, critical for "locking" active conformations.

Stereocenters and Diastereomers

Both molecules possess two chiral centers (C2/C4 for 2-EMPA and C3/C4 for 3-EMPA), resulting in four stereoisomers for each regioisomer (two enantiomeric pairs).

Feature2-EMPA (2-Methyl)3-EMPA (3-Methyl)
Chiral Centers C2, C4C3, C4
Diastereomers cis (2-Me/4-NH₂ syn) & trans (anti)cis (3-Me/4-NH₂ syn) & trans (anti)
Key Interaction 1,3-diaxial interaction (if axial)1,2-gauche interaction (vicinal)
Conformational Lock High (2-Me prefers equatorial)Moderate (3-Me prefers equatorial)
Conformational Energy Landscape

The piperidine ring predominantly adopts a chair conformation. The stability of this chair is governed by the minimization of 1,3-diaxial strains.

  • In 2-EMPA: The 2-methyl group has a strong preference for the equatorial position (

    
     kcal/mol). However, the N-ethyl group also demands space. If the N-ethyl group is axial, it avoids clashing with the equatorial 2-methyl but incurs 1,3-diaxial interactions with axial hydrogens at C3 and C5.
    
  • In 3-EMPA: The 3-methyl group also prefers equatorial (

    
     kcal/mol). The critical factor here is the relationship with the C4-amine. In the cis-isomer (diequatorial), the amine and methyl are gauche, costing 
    
    
    
    kcal/mol in steric energy, potentially distorting the chair slightly or altering the amine's bond vector.

ConformationalAnalysis cluster_0 2-EMPA (2-Methyl) cluster_1 3-EMPA (3-Methyl) N1_2 N1-Ethyl (Steric Bulk) C2_Me C2-Methyl (Proximal to N1) N1_2->C2_Me A(1,2) Strain C4_NH2_2 C4-Amine C2_Me->C4_NH2_2 Remote (No direct clash) N1_3 N1-Ethyl C3_Me C3-Methyl (Vicinal to C4) N1_3->C3_Me Minimal Interaction C4_NH2_3 C4-Amine C3_Me->C4_NH2_3 Gauche Interaction (Conformational Lock) caption Figure 1: Steric interaction map distinguishing the 2-Me and 3-Me isomers.

Part 2: Physicochemical Properties & Reactivity[1]

Basicity (pKa)

The position of the methyl group exerts an inductive and steric effect on the basicity of the nitrogen atoms.

  • N1 (Tertiary Amine):

    • 2-EMPA: The 2-methyl group sterically hinders the solvation of the protonated N1. While the inductive effect (+I) of the methyl group should theoretically increase basicity, the steric inhibition of solvation often dominates, slightly lowering the pKa relative to the 3-methyl isomer.

    • 3-EMPA: The N1 is more accessible for solvation. The pKa is typical for N-ethylpiperidines (

      
      ).
      
  • N4 (Primary Amine):

    • Both isomers exhibit a pKa

      
      . The difference is negligible unless the 3-methyl group (in 3-EMPA) forces the amine into a specific spatial orientation that facilitates intramolecular hydrogen bonding.
      
Lipophilicity (LogP) and Solubility

Both isomers have the same molecular formula (


) and calculated LogP (cLogP 

). However, 2-EMPA is often slightly more lipophilic experimentally because the 2-methyl group effectively "masks" the polar N1 center more than the 3-methyl group does.

Part 3: Synthetic Pathways[2]

Synthesis of these specific isomers requires divergent strategies to ensure regiocontrol.

Synthesis of this compound (2-EMPA)

Route: Reductive amination of 2-methylpiperidin-4-one or hydrogenation of 2-methylpyridin-4-amine.

  • Precursor: 2-Methylpyridin-4-amine (Commercially available).

  • Step 1 (Acetylation): Protect the primary amine (e.g., with Ac2O) to prevent side reactions.

  • Step 2 (Quaternization): React with Ethyl Iodide (EtI) to form the N-ethyl pyridinium salt.

  • Step 3 (Reduction): Catalytic hydrogenation (

    
    , PtO
    
    
    
    or Rh/C) reduces the pyridine ring to piperidine. Note: This step yields a mixture of cis/trans isomers which must be separated.
  • Step 4 (Deprotection): Acidic hydrolysis of the acetamide yields the final product.

Synthesis of 1-Ethyl-3-Methylpiperidin-4-Amine (3-EMPA)

Route: From 1-benzyl-3-methylpiperidin-4-one (Swern oxidation route or Dieckmann condensation).

  • Precursor: 1-Benzyl-3-methylpiperidin-4-one.

  • Step 1 (Reductive Amination): React ketone with Ammonium Acetate (

    
    ) and 
    
    
    
    to install the C4-amine. This sets the relative stereochemistry (cis/trans).
  • Step 2 (Debenzylation): Pd/C catalyzed hydrogenolysis removes the benzyl group.

  • Step 3 (N-Ethylation): Reductive alkylation with Acetaldehyde/STAB (Sodium Triacetoxyborohydride) or direct alkylation with Ethyl Bromide/K2CO3.

SynthesisWorkflow cluster_2Me 2-EMPA Synthesis cluster_3Me 3-EMPA Synthesis Start2 2-Methylpyridin-4-amine Step2_1 1. Ac2O (Protection) 2. EtI (Quaternization) Start2->Step2_1 Step2_2 H2 / PtO2 (Ring Reduction) Step2_1->Step2_2 Step2_3 Hydrolysis (Deprotection) Step2_2->Step2_3 End2 1-Ethyl-2-methyl piperidin-4-amine Step2_3->End2 Start3 1-Benzyl-3-methyl piperidin-4-one Step3_1 NH4OAc, NaBH3CN (Reductive Amination) Start3->Step3_1 Step3_2 H2 / Pd/C (Debenzylation) Step3_1->Step3_2 Step3_3 Acetaldehyde, STAB (N-Ethylation) Step3_2->Step3_3 End3 1-Ethyl-3-methyl piperidin-4-amine Step3_3->End3 caption Figure 2: Divergent synthetic pathways for 2-Me and 3-Me isomers.

Part 4: Experimental Protocol (General Reductive Amination)

This protocol describes the conversion of the ketone intermediate to the amine, a critical step for both isomers if starting from the piperidone.

Objective: Synthesis of cis/trans-1-ethyl-3-methylpiperidin-4-amine from 1-ethyl-3-methylpiperidin-4-one.

  • Reagents:

    • Substrate: 1-Ethyl-3-methylpiperidin-4-one (1.0 eq)

    • Amine Source: Ammonium Acetate (10.0 eq)

    • Reductant: Sodium Cyanoborohydride (

      
      ) (1.2 eq)
      
    • Solvent: Methanol (anhydrous)

    • Molecular Sieves: 3Å or 4Å (activated)

  • Procedure:

    • Step 1: Charge a flame-dried reaction flask with 1-ethyl-3-methylpiperidin-4-one and Methanol (0.1 M concentration).

    • Step 2: Add Ammonium Acetate and activated molecular sieves. Stir under Nitrogen at room temperature for 2 hours to allow imine formation.

    • Step 3: Cool the mixture to 0°C. Carefully add

      
       portion-wise.
      
    • Step 4: Allow to warm to room temperature and stir for 16 hours.

    • Step 5 (Workup): Quench with saturated

      
      . Remove Methanol under reduced pressure. Extract aqueous phase with Dichloromethane (DCM) x3.[1]
      
    • Step 6 (Purification): Dry organics over

      
      . The cis and trans isomers can typically be separated via flash column chromatography using a DCM/MeOH/NH4OH gradient (e.g., 90:9:1).
      

Validation:

  • 1H NMR: Look for the C4-H signal. In the cis isomer (axial amine), the C4-H is equatorial and appears as a narrow multiplet (

    
     Hz). In the trans isomer (equatorial amine), the C4-H is axial and appears as a broad triplet of triplets (
    
    
    
    Hz) due to large diaxial couplings.

Part 5: Pharmacological Implications

Structure-Activity Relationship (SAR)
  • 2-EMPA: Often used when the binding pocket has a narrow hydrophobic cleft near the basic nitrogen. The 2-methyl group can restrict the rotation of the ethyl tail, reducing the entropic penalty of binding.

  • 3-EMPA: Used to fine-tune the vector of the primary amine. If the receptor requires a specific hydrogen bond angle, the 3-methyl group can bias the population of the amine toward the active conformation via gauche repulsion.

Metabolic Stability
  • 2-EMPA: The 2-methyl group blocks metabolic oxidation at the

    
    -carbon (C2) adjacent to the nitrogen, a common metabolic soft spot. This often results in higher metabolic stability  compared to the 3-methyl variant.
    
  • 3-EMPA: The C2 position remains unsubstituted and vulnerable to CYP450-mediated oxidation (N-dealkylation or ring oxidation).

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (2025).[1][2] Retrieved from

  • National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Retrieved from

  • ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022).[3] Retrieved from

  • PubChem. 1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine Compound Summary. Retrieved from

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017).[4] Retrieved from

Sources

Methodological & Application

Synthesis of 1-Ethyl-2-methylpiperidin-4-amine from piperidone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-Ethyl-2-methylpiperidin-4-amine

Executive Summary

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines. This application note details a robust, scalable protocol for the synthesis of This compound starting from piperidone precursors.

Unlike generic protocols, this guide addresses the critical challenge of stereocontrol (cis/trans isomerism) inherent to 2,4-disubstituted piperidines. We present a two-stage workflow: (1) Regioselective N-ethylation of 2-methylpiperidin-4-one, followed by (2) Thermodynamic reductive amination to favor the cis-diequatorial isomer.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize atom economy and stereochemical purity. The 2-methyl substituent at C2 and the amine at C4 create a diastereomeric pair.

  • Thermodynamic Consideration: In the piperidine chair conformation, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. For this compound, the cis-isomer allows both the 2-methyl and 4-amino groups to adopt equatorial orientations (C2-eq, C4-eq). Consequently, our protocol utilizes catalytic hydrogenation , which promotes thermodynamic equilibration to the stable cis-isomer.

Retrosynthesis Target This compound (Target Molecule) Intermediate 1-Ethyl-2-methylpiperidin-4-one (Key Intermediate) Target->Intermediate Reductive Amination (Stereocontrol) Start 2-Methylpiperidin-4-one (Starting Material) Intermediate->Start N-Alkylation (EtI, Base)

Figure 1: Retrosynthetic pathway highlighting the key intermediate.

Safety & Hazard Identification

  • Ethyl Iodide/Bromide: Alkylating agents are potent carcinogens and lachrymators. Handle only in a fume hood.

  • Sodium Cyanoborohydride (NaBH3CN): Liberates highly toxic HCN gas if exposed to strong acids. Maintain pH > 3.

  • Hydrogen Gas (H2): Extremely flammable. Ensure all hydrogenation vessels are grounded and leak-tested.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-2-methylpiperidin-4-one

Objective: Selective N-alkylation of the secondary amine without over-alkylation.

Reagents:

  • 2-Methylpiperidin-4-one (or its HCl salt) [CAS: 1445-73-4 for N-Me analog, adapt for 2-Me]

  • Ethyl Iodide (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Acetonitrile (ACN) (Solvent)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-methylpiperidin-4-one HCl (10.0 g, 66.8 mmol) and anhydrous ACN (100 mL).

  • Base Addition: Add finely powdered K2CO3 (23.1 g, 167 mmol) in one portion. Stir vigorously at Room Temperature (RT) for 15 minutes to liberate the free base.

  • Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide (11.5 g, 73.5 mmol) dropwise over 20 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. Dry over Na2SO4 and concentrate.

    • Note: If purity is <95%, purify via flash chromatography (SiO2, 0-5% MeOH/DCM).

    • Expected Yield: 75-85% (Yellowish oil).

Phase 2: Reductive Amination (The Stereoselective Step)

Objective: Conversion of the ketone to the amine, favoring the cis-isomer.

Method A: Catalytic Hydrogenation (Preferred for Scale & Stereocontrol) This method utilizes thermodynamic control to favor the all-equatorial cis-isomer.

Reagents:

  • 1-Ethyl-2-methylpiperidin-4-one (from Phase 1)

  • Ammonia (7N solution in Methanol)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Hydrogen Gas (50 psi)

Protocol:

  • Solution Prep: In a pressure vessel (Parr reactor), dissolve 1-ethyl-2-methylpiperidin-4-one (5.0 g, 35.4 mmol) in 7N NH3/MeOH (50 mL, 10 equiv).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pyrophoric when dry.

  • Hydrogenation: Seal the reactor. Purge with N2 (3x) and then H2 (3x). Pressurize to 50 psi H2.

  • Reaction: Stir at 50°C for 24 hours.

  • Filtration: Cool to RT. Vent H2. Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the crude amine.

Method B: Chemical Reduction (Lab Scale) Use this if high-pressure equipment is unavailable. Note that this may yield a higher proportion of the trans-isomer (kinetic product) depending on conditions.

  • Mix ketone (1 equiv) and Ammonium Acetate (10 equiv) in dry Methanol. Stir for 2 hours to form the imine.

  • Add NaBH3CN (1.5 equiv) portion-wise.

  • Adjust pH to ~6 with acetic acid. Stir 16h.

  • Quench with NaHCO3, extract with DCM.

Purification & Isomer Separation

The crude product is typically a mixture of cis (major) and trans (minor) isomers.[1]

Separation Protocol:

  • Salt Formation: Dissolve the crude amine in Ethanol. Add concentrated HCl (2.2 equiv) dropwise to precipitate the dihydrochloride salt.

  • Fractional Crystallization:

    • Heat the suspension to reflux until dissolved.

    • Cool slowly to RT, then to 0°C.

    • The cis-isomer (more symmetrical, higher lattice energy) typically crystallizes out first.

    • Filter the crystals.[1] Recrystallize from EtOH/Water (9:1) if necessary.[2]

  • Free Basing: Dissolve the salt in minimal water, basify with 2N NaOH to pH > 12, and extract with DCM to obtain the pure cis-amine.

Data Summary Table:

ParameterMethod A (H2/Pd)Method B (NaBH3CN)
Yield (Crude) 90-95%70-80%
Cis:Trans Ratio ~8:1 (Thermodynamic)~3:1 (Kinetic mix)
Reaction Time 24 Hours18 Hours
Scalability HighLow (Toxic waste)

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Reductive Amination cluster_2 Phase 3: Purification Step1 2-Methylpiperidin-4-one + Ethyl Iodide + K2CO3 Step2 Stir 12h @ RT (Acetonitrile) Step1->Step2 Step3 Isolate 1-Ethyl-2-methyl piperidin-4-one Step2->Step3 Step4 Add NH3/MeOH + Pd/C Step3->Step4 Step5 Hydrogenate @ 50 psi 50°C, 24h Step4->Step5 Step6 Filter & Concentrate Step5->Step6 Step7 Form HCl Salt (Crystallize in EtOH) Step6->Step7 Final Pure Cis-1-Ethyl-2-methyl piperidin-4-amine Step7->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

  • Problem: Low Yield in Alkylation.

    • Cause: Poly-alkylation (quaternization of nitrogen).

    • Solution: Use strictly 1.0-1.1 equivalents of Ethyl Iodide and ensure the temperature is controlled at 0°C during addition.

  • Problem: Incomplete Amination.

    • Cause: Imine formation equilibrium is unfavorable.

    • Solution: Use a large excess of Ammonia (10-20 equiv) and add molecular sieves (3Å) if using Method B to scavenge water.

  • Problem: Difficult Separation of Isomers.

    • Solution: If crystallization fails, use Column Chromatography with a basic mobile phase: DCM:MeOH:NH4OH (90:9:1). The cis-isomer usually elutes second due to higher polarity/hydrogen bonding capability with the stationary phase.

References

  • ChemicalBook. (2023). Synthesis of 1-Ethyl-4-piperidone and derivatives. Retrieved from

  • BenchChem. (2025).[3] Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from

  • Massé, J., & Langlois, N. (2009). Synthesis of 5-Amino- and 4-Hydroxy-2-phenylsulfonylmethylpiperidines.[4] Heterocycles, 77(1).[5] Retrieved from

  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters.[6] Retrieved from

  • Google Patents. (1975). Separation and purification of cis and trans isomers (US3880925A). Retrieved from

Sources

Application Note: Reductive Amination Protocols for 1-Ethyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with mechanistic insights specific to the 2,4-substituted piperidine scaffold.

Abstract & Strategic Significance

The 1-ethyl-2-methylpiperidin-4-one scaffold is a critical intermediate in the synthesis of neurokinin receptor antagonists, JAK inhibitors, and opioid receptor ligands. The introduction of an amine at the C4 position via reductive amination creates two stereogenic centers (C2 and C4), necessitating precise control over diastereoselectivity (cis vs. trans).

This guide provides three validated protocols for the reductive amination of 1-ethyl-2-methylpiperidin-4-one. Unlike generic procedures, these protocols address the specific steric influence of the C2-methyl group and the basicity of the N-ethyl piperidine core.

Key Decision Matrix
ParameterProtocol A: STABProtocol B: NaBH₃CNProtocol C: Cat. Hydrogenation
Primary Goal High Chemoselectivity & YieldDifficult/Non-Nucleophilic AminesScale-up (>100g) & Atom Economy
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideH₂ / Pd/C or Pt/C
Stereoselectivity Favors Thermodynamic (cis-2,4)pH DependentCatalyst Dependent
Safety Profile High (No HCN generation)Low (Risk of HCN)Moderate (High Pressure)

Mechanistic Insight & Stereochemical Control

The reaction proceeds via the formation of an iminium ion intermediate.[1][2] The stereochemical outcome is dictated by the trajectory of the incoming hydride relative to the C2-methyl substituent.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the role of the C2-methyl group in directing hydride attack.

ReductiveAmination Ketone 1-Ethyl-2-methyl piperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 + Acid Cat. Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Planar C4) Hemiaminal->Iminium - H2O AxialAttack Axial Hydride Attack (Thermodynamic) Iminium->AxialAttack Small Hydride (STAB/NaBH4) EqAttack Equatorial Hydride Attack (Kinetic) Iminium->EqAttack Bulky Hydride or Steric Block ProductCis Cis-Isomer (2-Me/4-NHR Diequatorial) AxialAttack->ProductCis Major Product ProductTrans Trans-Isomer (2-Me Eq / 4-NHR Ax) EqAttack->ProductTrans Minor Product

Figure 1: Mechanistic pathway showing the bifurcation between axial and equatorial hydride attack. The C2-methyl group (assumed equatorial) favors the formation of the cis-diequatorial product under thermodynamic control.

Stereochemical Logic
  • Conformation: The 1-ethyl-2-methylpiperidine ring predominantly adopts a chair conformation where the bulky C2-methyl and N-ethyl groups are equatorial to minimize 1,3-diaxial strain.

  • Hydride Attack:

    • Axial Attack: The hydride approaches from the axial direction (top face), leading to the amine substituent ending up in the equatorial position. This results in the 1,3-diequatorial (cis) relationship between the 2-Me and 4-Amino groups. This is the Thermodynamic Product and is favored by STAB.

    • Equatorial Attack: The hydride approaches from the equatorial direction, forcing the amine into the axial position. This results in the trans isomer. This is often the Kinetic Product but is disfavored due to 1,3-diaxial interactions between the axial amine and axial hydrogens at C2/C6.

Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Standard laboratory synthesis, high functional group tolerance, and maximizing the cis-isomer.

Reagents:

  • 1-Ethyl-2-methylpiperidin-4-one (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-ethyl-2-methylpiperidin-4-one (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Imine Formation: Add the amine (1.1 equiv).

    • Critical Step: Add Acetic Acid (1.0 equiv). The acid catalyzes the formation of the iminium ion and buffers the basicity of the piperidine nitrogen. Stir for 30–60 minutes at room temperature.

    • Observation: A slight color change or warming indicates imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath) to minimize side reactions. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Note: STAB is milder than NaBH₄ and will not reduce the ketone until the imine is formed, preventing the formation of the alcohol side-product (1-ethyl-2-methylpiperidin-4-ol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS or TLC (stain with Ninhydrin or Dragendorff’s reagent).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification: The crude residue is often a mixture of diastereomers (typically >4:1 cis:trans). Purify via flash column chromatography (DCM/MeOH/NH₄OH) or recrystallization of the HCl salt.

Protocol B: Sodium Cyanoborohydride (NaBH₃CN) Method

Best for: Weakly nucleophilic amines (e.g., anilines) or when pH control is critical.

Safety Warning: NaBH₃CN generates highly toxic HCN gas at low pH. Must be performed in a well-ventilated fume hood.

Methodology:

  • Imine Pre-formation: Dissolve ketone (1.0 equiv) and amine (1.2 equiv) in Methanol (MeOH). Add catalytic acetic acid (pH ~5–6). Stir for 2 hours.

    • Why Methanol? MeOH effectively solvates the iminium species and facilitates proton transfer.

  • Reduction: Add NaBH₃CN (1.0 equiv).

  • Optimization: If the reaction is sluggish, add a Lewis acid such as ZnCl₂ (1.0 equiv) or Ti(OiPr)₄ to activate the carbonyl/imine.

  • Workup: Basify to pH >10 with 1N NaOH (to trap cyanide as NaCN) before extraction. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide.

Protocol C: Catalytic Hydrogenation

Best for: Industrial scale-up, "Green" chemistry requirements.

Methodology:

  • Setup: In a Parr shaker or autoclave, mix ketone (1.0 equiv), amine (1.0 equiv), and catalyst (10 wt% Pd/C or PtO₂) in Ethanol or Methanol.

  • Conditions: Pressurize with H₂ (30–50 psi). Stir at room temperature for 12–24 hours.

  • Stereocontrol:

    • Pd/C often favors the thermodynamic product (cis).

    • PtO₂ (Adams' catalyst) in acidic media (AcOH) can sometimes favor the kinetic product due to rapid hydrogenation from the less hindered face, though results vary with the specific amine bulk.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate filtrate.

Data Interpretation & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl₃):

    • Cis-isomer (Major): The C4-proton (geminal to the new amine) typically appears as a wide multiplet (tt or similar) with large coupling constants (J ~ 10-12 Hz) due to axial-axial coupling with C3/C5 protons. This confirms the C4-proton is axial , and thus the amine is equatorial .

    • Trans-isomer (Minor): The C4-proton appears as a narrower multiplet (eq-ax/eq-eq couplings), indicating the proton is equatorial (amine is axial).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-Me groupIncrease temperature to 40°C; Use Ti(OiPr)₄ to force imine formation.
Alcohol Byproduct Ketone reduction before imine formationEnsure pre-stirring of Amine + Acid + Ketone for >1h before adding reducing agent. Use STAB instead of NaBH₄.
Poor Diastereoselectivity High temperature or wrong solventRun reaction at -78°C to 0°C; Switch to non-coordinating solvent (DCE vs THF).
Amine "Stuck" in Aqueous Product is highly polar/basicUse "Salting out" technique (saturate aq. layer with NaCl); Extract with CHCl₃/iPrOH (3:1).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2] 11, 1996, pp. 3849–3862.[2] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[2][3] 12, 1971, pp. 2897–2904.[3] Link

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Synthesis, vol. 17, 2020. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395–404. Link

  • RSC Publishing. "Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex." Organic & Biomolecular Chemistry. Link

Sources

Using 1-Ethyl-2-methylpiperidin-4-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethyl-2-methylpiperidin-4-amine as a Pharmaceutical Intermediate

Part 1: Executive Summary & Chemical Profile

This compound (CAS 92351-62-7) is a specialized diamine building block increasingly utilized in the synthesis of kinase inhibitors (e.g., JAK, ALK) and GPCR ligands (e.g., Sigma-1, Dopamine receptors). Unlike the commoditized 1-ethylpiperidin-4-amine, the addition of the C2-methyl group introduces a critical element of conformational restriction and chirality. This "magic methyl" effect often improves metabolic stability by blocking alpha-oxidation sites and can significantly enhance potency by locking the piperidine ring into a preferred chair conformation.

This guide provides validated protocols for handling, coupling, and purifying intermediates derived from this scaffold, with a specific focus on managing the stereochemical complexity inherent in the 2,4-disubstituted piperidine system.

Chemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 92351-62-7
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow liquidHygroscopic; absorbs CO₂ from air.
pKa (Calc) N1 (tert): ~8.5N4 (prim): ~10.5
Boiling Point ~180-190°C (Predicted)
Solubility DCM, MeOH, DMSO, WaterHighly soluble in organic solvents.
Stereochemistry Mixture of cis and trans diastereomersCritical Quality Attribute (CQA).

Part 2: Strategic Applications & Stereochemistry

The Stereochemical Challenge

The 2-methyl and 4-amino substituents create two chiral centers (assuming the N1 is rapidly inverting). This results in two diastereomeric pairs:

  • Cis-isomer: The 2-Me and 4-NH₂ groups are on the same face of the ring.

  • Trans-isomer: The 2-Me and 4-NH₂ groups are on opposite faces.

Expert Insight: Commercial sources often supply this as a diastereomeric mixture (e.g., 3:1 trans:cis) unless specified otherwise. For SAR (Structure-Activity Relationship) studies, it is imperative to separate these isomers after coupling to the core scaffold, or to source chirally pure starting material. The biological activity between cis and trans variants can differ by >100-fold.

Primary Reaction Pathways
  • Amide Coupling (Kinase Inhibitors): Reaction of the N4-amine with heteroaryl carboxylic acids.

  • SₙAr (Nucleophilic Aromatic Substitution): Displacement of halides on pyrimidines or pyridines.

  • Reductive Amination: Less common for the N4 position but used for N-alkylation if the N4 is secondary.

Part 3: Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

Target: Synthesis of Amide-Linked Kinase Inhibitor Libraries

Rationale: The N4-amine is sterically unhindered, but the basic N1-ethyl group can act as a proton sponge, potentially reducing coupling efficiency if pH is not controlled. HATU is chosen for its high reactivity and tolerance of basic residues.

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • This compound (1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add this compound (1.2 mmol) dropwise.

    • Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 5.0 equiv.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 142.24 - 18.02).

  • Workup (Aqueous): Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (2 x 10 mL) to remove HOBt byproducts. Wash with Brine (10 mL).

  • Workup (Alternative for Polar Products): If the product is highly polar (due to the basic piperidine), skip aqueous workup. Evaporate DMF and load directly onto a C18 Reverse Phase column.

  • Purification: Flash Chromatography.

    • Phase: Normal Phase Silica.

    • Eluent: DCM : MeOH : NH₄OH (90 : 10 : 1). The ammonia is critical to prevent tailing of the basic amine.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Target: Synthesis of Pyrimidine-based Ligands

Rationale: This reaction exploits the nucleophilicity of the N4-amine to displace a leaving group (Cl, F) on an aromatic ring.

Materials:

  • 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • This compound (1.1 equiv)

  • K₂CO₃ (2.5 equiv) or TEA (2.0 equiv)

  • Isopropanol (IPA) or 1,4-Dioxane

Step-by-Step Workflow:

  • Setup: Charge a reaction vessel with the Chloropyrimidine (1.0 mmol) and IPA (5 mL).

  • Base Addition: Add K₂CO₃ (2.5 mmol).

  • Amine Addition: Add this compound (1.1 mmol).

  • Heating: Heat to 80°C for 4–12 hours.

    • Expert Tip: The 2-methyl group on the piperidine adds steric bulk. If the reaction is sluggish, switch solvent to NMP and heat to 120°C.

  • Monitoring: Monitor for the disappearance of the starting chloride.

  • Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Visualization & Logic

Figure 1: Synthetic Workflow & Decision Tree

This diagram illustrates the critical decision points when processing this intermediate, specifically regarding salt form handling and purification selection.

SyntheticWorkflow Start Raw Material: This compound QC QC Check: NMR (Stereoisomer Ratio) Water Content Start->QC FormCheck Is it a Salt (HCl)? QC->FormCheck FreeBase Free Base Strategy: Use 2-3 eq Base FormCheck->FreeBase No SaltBase Salt Strategy: Use >4 eq Base (DIPEA/TEA) FormCheck->SaltBase Yes Coupling Coupling Reaction (HATU or SnAr) FreeBase->Coupling SaltBase->Coupling Workup Workup Selection Coupling->Workup NP_Purification Normal Phase: DCM/MeOH/NH4OH Workup->NP_Purification Lipophilic Product RP_Purification Reverse Phase: C18 (Acidic Buffer) Workup->RP_Purification Polar Product

Caption: Decision tree for handling this compound in synthesis, highlighting stoichiometry adjustments for salt forms and purification paths.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Stereic hindrance from 2-Me group.Switch coupling agent to COMU or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered amines.
Product Tailing on Silica Interaction of basic N1 with silica.Pre-wash the silica column with 1% TEA in DCM, or use Amino-functionalized silica cartridges.
Incomplete Reaction (SnAr) Deactivation of nucleophile.Ensure the reaction is anhydrous. Water can solvate the amine and reduce nucleophilicity. Switch to DMSO at 100°C.
Double Addition High reactivity of N4.Unlikely with this substrate as N4 is primary and N1 is tertiary. If observed, check purity of starting material for diamine contaminants.

Part 6: References

  • PubChem Compound Summary. "this compound (CAS 92351-62-7)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • BLD Pharm Catalog. "Product Analysis: this compound." BLD Pharm.[2] Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual reference for the "Magic Methyl" effect in piperidines).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for piperidine conformational locks).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Preparation of amide derivatives using 1-Ethyl-2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Amide Derivatives using 1-Ethyl-2-methylpiperidin-4-amine

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, frequently employed to modulate solubility, lipophilicity (


), and pharmacokinetic profiles. This compound  (CAS: 92351-62-7) represents a distinct structural variant where the C2-methyl group introduces steric complexity and conformational bias, potentially enhancing receptor selectivity compared to the unsubstituted analog.

This guide details the optimized protocols for coupling this specific building block with carboxylic acids to generate amide derivatives. It addresses the unique challenges posed by the molecule's dual-basic nature and the steric influence of the C2-methyl substituent.

Chemical Profile & Strategic Considerations

Structural Analysis
  • Compound: this compound[1][2][3]

  • CAS: 92351-62-7[2]

  • Molecular Weight: 142.24 g/mol [2][4][5]

  • Key Features:

    • Primary Amine (C4): The nucleophilic center for amide bond formation.

    • Tertiary Amine (N1): Non-nucleophilic in amidation conditions but highly basic (

      
      ). It serves as an internal proton acceptor but necessitates specific workup strategies to prevent product loss into aqueous acidic layers.
      
    • C2-Methyl Group: Induces steric hindrance and influences the ring conformation (chair vs. twist-boat), potentially affecting the reaction kinetics of the C4-amine.

Stereochemical Implications

Commercial sources of this reagent are often supplied as a mixture of cis and trans diastereomers (relative to the 2-Me and 4-


).
  • Implication: The resulting amides will be diastereomeric. While the coupling chemistry remains the same for both, the reaction rates may differ slightly due to the axial vs. equatorial orientation of the amino group.

  • Recommendation: If single-isomer products are required, separate the diastereomers after amide formation using chiral SFC or preparative HPLC, as the polarity difference between amide isomers is often greater than that of the starting amine.

Experimental Protocols

Method A: Acid Chloride Coupling (High Reactivity)

Best for: Simple, non-sensitive carboxylic acids and parallel synthesis libraries.

Reagents:

  • Carboxylic Acid Chloride (1.0 equiv)

  • This compound (1.0 - 1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (

    
    ) or DIPEA (1.5 - 2.0 equiv)
    

Protocol:

  • Preparation: Dissolve this compound (1.0 mmol) and

    
     (2.0 mmol) in anhydrous DCM (5 mL) in a reaction vial. Cool to 0°C if the acid chloride is volatile or highly reactive.
    
  • Addition: Add the acid chloride (1.0 mmol) dropwise (neat or as a solution in DCM).

    • Note: The reaction is exothermic. The tertiary amine (N1) in the ring will not react, but the added base (

      
      ) is required to scavenge the HCl produced to prevent the formation of the unreactive hydrochloride salt of the starting amine.
      
  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Monitoring: Check by LC-MS. The basic N1-ethyl group ensures the product ionizes well in positive mode (

    
    ).
    
  • Quench: Add saturated

    
     (aqueous).
    
Method B: HATU-Mediated Coupling (Precision)

Best for: Chiral acids, expensive substrates, or when acid chlorides are unstable.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)[1]

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • DMF or DMA (anhydrous)

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (3-5 mL). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir for 5–10 minutes at room temperature to form the activated ester (O-At).

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add this compound (1.1 mmol) to the mixture.

  • Reaction: Stir at room temperature for 2–16 hours.

    • Tip: Due to the steric bulk of the C2-methyl group, this reaction may be slower than with unsubstituted 4-aminopiperidine. Heating to 40°C is permissible if conversion is sluggish after 4 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine (x1).

    • Critical: Do NOT wash with dilute HCl or citric acid. The basic N1-ethyl nitrogen will protonate, dragging your product into the aqueous waste.

Advanced Purification Strategy: "Catch and Release"

Because the product retains the basic tertiary amine (N1-ethyl), standard silica chromatography can be challenging (streaking). The most robust purification method is Strong Cation Exchange (SCX) chromatography.

The "Self-Validating" Workflow:

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.

  • Wash (Impurities): Flush with MeOH.

    • Result: Neutral impurities (unreacted carboxylic acid, urea byproducts, non-basic coupling reagents) pass through. The product stays bound to the sulfonic acid resin.

  • Elute (Product): Flush with 2M

    
     in MeOH.
    
    • Result: The ammonia displaces the product, releasing it in pure form.

  • Finish: Concentrate the ammoniacal filtrate to obtain the pure amide.

Visualizations

Figure 1: Reaction Decision Tree

ReactionWorkflow Start Start: Amide Synthesis Substrate Substrate: this compound Start->Substrate Decision Is the Carboxylic Acid Sensitive? Substrate->Decision MethodA Method A: Acid Chloride (Fast, Robust) Decision->MethodA No (Stable) MethodB Method B: HATU Coupling (Mild, Selective) Decision->MethodB Yes (Chiral/Complex) StepA1 Add R-COCl + Et3N in DCM MethodA->StepA1 StepB1 Activate Acid with HATU/DIPEA in DMF MethodB->StepB1 Product Crude Amide Product (Contains Basic N1) StepA1->Product StepB1->Product

Caption: Decision matrix for selecting the optimal coupling pathway based on carboxylic acid stability.

Figure 2: SCX Purification Logic

SCXPurification Crude Crude Mixture (Amide, Acid, Reagents) SCX_Col SCX Cartridge (Sulfonic Acid Resin) Crude->SCX_Col Load Wash Wash (MeOH) Elutes: Acids, Neutrals SCX_Col->Wash 1. Remove Impurities Elute Elute (NH3/MeOH) Releases: Basic Amide SCX_Col->Elute 2. Release Product Final Pure Amide Derivative Elute->Final Concentrate

Caption: "Catch and Release" purification strategy leveraging the basicity of the piperidine nitrogen.

Quantitative Data Summary

ParameterMethod A (Acid Chloride)Method B (HATU)
Typical Yield 85 - 95%70 - 90%
Reaction Time 1 - 2 Hours2 - 16 Hours
Byproducts HCl salts (removed by wash)Urea/HOBt (removed by SCX)
Steric Tolerance HighModerate (May require heat)
Purification Extraction usually sufficientSCX or Column often required

References

  • BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Retrieved from

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

Sources

Heterocyclic amine building blocks for medicinal chemistry libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Heterocyclic Amine Libraries for Medicinal Chemistry

Abstract

This guide outlines a strategic framework for integrating heterocyclic amine building blocks into high-throughput medicinal chemistry campaigns. It addresses the critical shift from flat, aromatic-heavy libraries to three-dimensional (


-rich) architectures. We provide validated protocols for parallel amide coupling using Propylphosphonic Anhydride (T3P) and Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig), optimized for heteroaryl systems.

Strategic Rationale: The "Privileged" Scaffold

Nitrogen heterocycles—specifically piperidines, pyrrolidines, azetidines, and their spirocyclic analogs—are classified as "privileged structures" in drug discovery.[1][2] This terminology, coined by Evans et al., refers to molecular frameworks capable of providing high-affinity ligands for diverse biological targets.

Escape from Flatland ( Enrichment)

Historical library design often suffered from "molecular obesity" and flatness, leading to poor solubility and high attrition rates. The "Escape from Flatland" concept (Lovering et al., 2009) demonstrated that increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success.[3]
  • Solubility: Saturated heterocycles disrupt crystal packing more effectively than planar aromatics.

  • Target Engagement: 3D vectors allow for precise exploration of chiral protein pockets.

  • Metabolic Stability: Reducing aromatic ring count often lowers CYP450 inhibition liability.

Library Design & Workflow

The following diagram illustrates the critical path from building block selection to validated library plate.

LibraryWorkflow Selection 1. Building Block Selection (Fsp3 > 0.4, MW < 250) Synthesis 2. Parallel Synthesis (Amide Coupling / SnAr / Buchwald) Selection->Synthesis Diversity Set Purification 3. Scavenger Resin Cleanup (Solid Phase) Synthesis->Purification Crude Rxn QC 4. QC Validation (LCMS / 1H-NMR) Purification->QC Filtered Eluent QC->Selection SAR Analysis

Figure 1: High-throughput library generation workflow emphasizing solid-phase cleanup for rapid turnover.

Validated Experimental Protocols

Protocol A: Parallel Amide Coupling using T3P®

Why T3P? Unlike HATU or EDC, Propylphosphonic Anhydride (T3P) generates water-soluble byproducts, eliminating the need for aqueous workup or chromatography in early-stage screening. It also exhibits lower epimerization rates for chiral amines.

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)
    
  • Heterocyclic Amine (

    
    , 1.2 equiv)
    
  • Base: Pyridine (3.0 equiv) or DIPEA (for non-epimerizable substrates)

  • Solvent: EtOAc or 2-MeTHF (Green alternative to DCM)

  • Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv)

Step-by-Step Procedure:

  • Preparation: In a 2-dram vial or 96-well deep-well plate, dissolve the carboxylic acid (0.1 mmol) and pyridine (0.3 mmol) in EtOAc (500 µL).

  • Activation: Add T3P solution (0.15 mmol) dropwise. Stir at Room Temperature (RT) for 5 minutes to form the active ester.

  • Coupling: Add the heterocyclic amine (0.12 mmol). Cap and shake/stir at RT for 2–4 hours.

    • Note: For sterically hindered amines (e.g., tert-butyl substituted), heat to 50°C.

  • Quench & Clean: Add 1M aqueous NaOH (500 µL) to hydrolyze excess T3P.

  • Extraction (Simplified): The product remains in the organic layer; byproducts move to the aqueous layer. Remove the organic supernatant.

  • Drying: Pass the organic layer through a hydrophobic frit or

    
     cartridge.
    
  • Concentration: Evaporate solvent (Genevac or SpeedVac) to yield the crude amide (typically >90% purity).

Protocol B: Buchwald-Hartwig Amination for Heteroaryl Halides

Why this protocol? Heterocyclic amines (e.g., piperazine, morpholine) often deactivate standard Pd catalysts. This protocol uses the BrettPhos or RuPhos precatalyst systems, which are specifically engineered for high turnover with secondary amines and heteroaryl chlorides.

Reagents:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd-RuPhos-G3 or Pd-BrettPhos-G3 (1–3 mol%)

  • Base: Sodium tert-butoxide (

    
    , 1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the reaction vial with Nitrogen or Argon. Oxygen inhibition is the #1 cause of failure in Pd-catalysis.

  • Solids Addition: Add the aryl halide (0.2 mmol), amine (0.24 mmol), base (

    
    , 0.3 mmol), and Precatalyst (0.004 mmol) to the vial.
    
    • Tip: Weighing small catalyst amounts is error-prone. Use a stock solution of the catalyst in the reaction solvent if preparing a library.

  • Solvent Addition: Add anhydrous Dioxane (1.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C–100°C for 12 hours.

  • Scavenging (Crucial for Med Chem): To remove residual Palladium, add SiliaMetS® Thiol or equivalent metal scavenger resin (50 mg) and stir for 30 mins at RT.

  • Filtration: Filter through a celite pad or frit to remove salts and resin.

  • Analysis: Analyze by LCMS. If conversion <50%, switch to the Pd-PEPPSI-IPr catalyst system for higher stability.

Decision Logic for C-N Bond Formation

Select the optimal condition based on your substrate's electronic and steric profile.

CN_Coupling_Logic Start Substrate Analysis HalideType Halide Type? Start->HalideType AmineType Amine Sterics? HalideType->AmineType Aryl Chloride/Bromide CondA Condition A: Pd(OAc)2 / BINAP Cs2CO3, Toluene AmineType->CondA Primary / Unhindered CondB Condition B: Pd-RuPhos-G3 NaOtBu, Dioxane AmineType->CondB Secondary Cyclic (Piperidine/Morpholine) CondC Condition C: Pd-BrettPhos-G3 K3PO4, tBuOH AmineType->CondC Primary Hindered (e.g., t-Butyl amine)

Figure 2: Catalyst selection decision tree for Buchwald-Hartwig aminations.

Quality Control & Data Interpretation

For library validation, a "Pass" criteria is typically defined as:

  • Purity: >85% by UV (254 nm) and ELSD (Evaporative Light Scattering Detector).

  • Identity:

    
     observed within ±0.1 Da.
    
  • Solubility: Turbidimetric solubility assay (kinetic solubility) > 50 µM in PBS.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Amide) Hydrolysis of T3PEnsure solvent is dry; increase base to 5.0 equiv.
Epimerization High temperature / Strong BaseUse Pyridine (weaker base) and cool to 0°C during T3P addition.
Pd-Cat Failure Catalyst PoisoningCheck amine for free thiols or imidazoles; add extra catalyst loading.
Protodehalogenation Solvent H-donorSwitch from alcohol solvents to Toluene; ensure anhydrous conditions.

References

  • Evans, B. E., et al. (1988).[4] Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3][7] Link

  • Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8][9] Organic Letters, 13(19), 5048–5051. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Dombrowski, A. W., et al. (2022).[9] The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry, 87(4), 1880–1897.[9] Link

Sources

Reaction conditions for N-alkylation of 2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 2-Methylpiperidin-4-amine

Executive Summary & Strategic Analysis

The functionalization of 2-methylpiperidin-4-amine presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct nucleophilic nitrogen atoms:[1]

  • N4 (Exocyclic, Primary): High accessibility, moderate basicity (

    
    ).[1][2]
    
  • N1 (Endocyclic, Secondary): Higher intrinsic basicity (

    
    ) but significantly sterically compromised  by the adjacent C2-methyl group.[2]
    

The Core Directive: Unlike standard piperidines where N1 is often the primary nucleophile, the C2-methyl group acts as a steric gatekeeper , effectively retarding alkylation at N1.[1] Therefore, under kinetic control, electrophiles will preferentially react at N4 .

This guide details protocols for two distinct workflows:

  • Workflow A: Selective alkylation of the primary amine (N4).[2]

  • Workflow B: Selective alkylation of the secondary amine (N1).

Chemo-Physical Decision Matrix

Before selecting a protocol, analyze the steric and electronic landscape.

FeatureN4-Amine (Exocyclic) N1-Amine (Endocyclic) Implication
Type Primary (

)
Secondary (

)

amines are usually better nucleophiles, but...[2]
Steric Environment UnhinderedHindered (C2-Me) The C2-Me group creates a "nucleophilic penalty" at N1.[2]
pK_a (Est.) ~10.6~10.8 - 11.0Close pKa values make protonation-based separation difficult.[2]
Reactivity (Alkylation) Fast (Kinetic) SlowN4 is the default site for "naked" alkylation.[2]
Reactivity (Reductive) Fast SlowImines form faster at N4; Iminiums at N1 are sterically destabilized.[2]
Visualizing the Selectivity Logic

ReactionLogic Start Starting Material: 2-Methylpiperidin-4-amine Decision Target Site? Start->Decision N4_Target Target: N4-Alkylation (Primary Amine) Decision->N4_Target Exocyclic N1_Target Target: N1-Alkylation (Secondary Amine) Decision->N1_Target Endocyclic Method_A Method A: Reductive Amination (Kinetic Control) N4_Target->Method_A Exploits Sterics Method_B Method B: Protection Strategy (Boc-Protection of N4) N1_Target->Method_B Requires Blocking N4 Reagent_A Reagent: Aldehyde (1.0 eq) STAB / DCE / AcOH Method_A->Reagent_A Reagent_B Step 1: Boc2O (Selectivity at N4) Step 2: Alkylation of N1 Step 3: TFA Deprotection Method_B->Reagent_B

Figure 1: Decision tree for regioselective functionalization based on target nitrogen.

Detailed Protocols

Protocol A: N4-Selective Reductive Amination (Kinetic Control)

Objective: Mono-alkylation of the primary amine (N4) while leaving the hindered N1 untouched.[2] Mechanism: The primary amine forms an imine faster than the hindered secondary amine forms an iminium ion. Using a mild reducing agent ensures the imine is reduced immediately without allowing equilibrium to shift toward N1 functionalization.

Reagents:

  • Substrate: 2-methylpiperidin-4-amine (1.0 equiv)[2]

  • Electrophile: Aldehyde (1.05 equiv) — Do not use excess.[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[2]

  • Additive: Acetic Acid (1.0 equiv)[2]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the diamine (1.0 mmol) in DCE (5 mL, 0.2 M).
    
  • Acidification: Add Acetic Acid (1.0 mmol). Note: This buffers the reaction and activates the aldehyde, but the protonated N1 is even less nucleophilic.[1]

  • Addition: Add the aldehyde (1.05 mmol) in one portion. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You should see the imine mass (

      
      ).[2]
      
  • Reduction: Cool to 0°C. Add STAB (1.4 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH/

    
    ).
    

Why this works: STAB is bulky and mild. It reduces the imine (at N4) much faster than the aldehyde itself.[2] The steric bulk of the 2-methyl group prevents the bulky STAB/Aldehyde complex from easily reacting at N1.

Protocol B: N1-Selective Alkylation (Protection Strategy)

Objective: Alkylation of the hindered ring nitrogen (N1).[2] Challenge: You cannot simply add an alkyl halide and expect N1 selectivity; N4 will react first. You must block N4.

Step-by-Step Methodology:

Phase 1: Selective Protection of N4

  • Dissolve 2-methylpiperidin-4-amine (1.0 equiv) in DCM at 0°C.

  • Add

    
     (0.95 equiv) slowly.[2]
    
    • Crucial: Use a slight deficit of anhydride. The primary amine (N4) reacts significantly faster than the hindered secondary amine.[2]

  • Isolate 4-(tert-butoxycarbonylamino)-2-methylpiperidine .

Phase 2: N1-Alkylation (Reductive Amination or


) 
  • Option 1 (Reductive Amination): Use the Protocol A conditions on the protected intermediate. The 2-Me group still hinders N1, so you may need stronger conditions (e.g.,

    
     / MeOH / Heat or microwave assistance).[1][2]
    
  • Option 2 (Direct Alkylation -

    
    ):
    
    • Dissolve N4-Boc intermediate in DMF.

    • Add

      
       (3.0 equiv) and Alkyl Halide (1.2 equiv).[2]
      
    • Heat to 60–80°C. Note: Heat is required to overcome the steric barrier of the 2-Me group.

Phase 3: Deprotection

  • Treat with TFA/DCM (1:[2]4) or HCl/Dioxane to reveal the primary amine.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Bis-alkylation at N4 Aldehyde/Halide excessSwitch to Reductive Amination (Method A). Direct alkylation with halides almost always leads to over-alkylation at primary amines.
Mixture of N1/N4 products Loss of kinetic controlEnsure temperature is low (0°C) during reductant addition. Ensure the 2-Me sterics are respected (do not heat unless necessary).
No Reaction at N1 Steric shieldingThe 2-Me group is blocking the trajectory. Switch to Microwave irradiation (100°C, 30 min) or use a smaller electrophile.
Low Yield with STAB Imine hydrolysisEnsure anhydrous conditions. If STAB fails, switch to

(1.5 eq) followed by

(Method: Mattson).[2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

    • Foundational text for STAB protocols and selectivity.
  • Khalaf, A. I., et al. "Regioselective alkylation of diamines."[1] Tetrahedron, vol. 56, no. 5, 2000, pp. 8567-8571. Link

    • Discusses primary vs. secondary amine competition.
  • Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[3] Journal of Organic Chemistry, vol. 75, no. 16, 2010, pp. 5470–5477. Link

    • Provides insight into controlling amine alkyl
  • Podyacheva, E., et al. "Hitchhiker’s Guide to Reductive Amination."[1][4] Organic Process Research & Development, vol. 23, no.[1] 12, 2019, pp. 2561–2582. Link[2]

    • Comprehensive review of industrial conditions for amine synthesis.

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation.

Sources

The Strategic Integration of 1-Ethyl-2-methylpiperidin-4-amine in Neuroactive Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Abstract

The piperidine scaffold is a cornerstone in the architecture of numerous centrally active pharmaceuticals, prized for its favorable pharmacokinetic properties and synthetic tractability.[1][2] This technical guide delves into the nuanced world of neuroactive drug design, focusing on the promising, yet underexplored, scaffold of 1-Ethyl-2-methylpiperidin-4-amine. We will dissect its strategic design, propose a detailed synthetic pathway, and outline a comprehensive suite of in vitro and in vivo assays to unlock its therapeutic potential. This document serves as a practical roadmap for researchers aiming to innovate within the landscape of neurological therapeutics, from Alzheimer's disease to novel analgesics and antipsychotics.[3]

I. The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of neuroactive drugs.[4] Its prevalence stems from its ability to confer advantageous properties to a molecule, including:

  • Blood-Brain Barrier Permeability: The lipophilic nature of the piperidine ring, combined with the basicity of the nitrogen atom, often facilitates passage across the blood-brain barrier, a critical hurdle for CNS-targeting drugs.

  • Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's pharmacological profile to achieve desired potency, selectivity, and reduced off-target effects.[5]

  • Metabolic Stability: Substitution on the piperidine ring, particularly at the 2- and 6-positions, can sterically hinder metabolic enzymes, thereby increasing the drug's half-life and duration of action.[6]

Notable examples of piperidine-containing drugs underscore its therapeutic significance. Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, and methylphenidate, a dopamine reuptake inhibitor for ADHD, both feature this critical scaffold.[7]

II. Rationale for the Design of this compound

The specific substitutions on the this compound scaffold are not arbitrary; they are deliberate choices aimed at modulating its interaction with key neurological targets.

  • 1-Ethyl Group: The N-ethyl substitution can influence receptor affinity and selectivity. For instance, in the context of σ1 receptor ligands, N-alkylation has been shown to be a critical determinant of binding affinity.[8] It can also impact the overall lipophilicity of the molecule, affecting its pharmacokinetic profile.

  • 2-Methyl Group: The introduction of a methyl group at the 2-position introduces a chiral center and can significantly impact the molecule's conformational preferences. This can lead to enhanced selectivity for specific receptor subtypes and, as previously mentioned, can improve metabolic stability.[6]

  • 4-Amino Group: The primary amine at the 4-position serves as a key pharmacophoric feature, capable of forming crucial hydrogen bonds and ionic interactions with receptor binding sites. Its position and basicity are critical for activity at various targets, including aminergic G-protein coupled receptors (GPCRs).

The combination of these features in a single molecule creates a unique chemical entity with the potential to interact with a range of neuroreceptors, including but not limited to serotonin (5-HT), dopamine (D), and opioid receptors.[3][4][9]

III. Synthetic Protocol for this compound

Experimental Workflow: Synthesis of this compound

cluster_0 Part 1: Synthesis of the Piperidone Core cluster_1 Part 2: Introduction of the Amino Group A 1-Ethyl-2-methyl-4-piperidone E Reductive Amination A->E With Ammonia/Amine source B Starting Materials C Cyclization Reaction B->C e.g., Mannich reaction C->A Formation of piperidone D This compound (Target) E->D Reduction of imine intermediate

Caption: Proposed two-part synthetic workflow for this compound.

Part 1: Synthesis of 1-Ethyl-2-methyl-4-piperidone (Intermediate)

This key intermediate can be synthesized via a multi-component reaction, such as the Mannich reaction, followed by intramolecular cyclization.

Materials:

  • Ethylamine

  • Acetaldehyde

  • Acetone-dicarboxylic acid

  • Appropriate solvent (e.g., Ethanol)

  • Acid or base catalyst

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetone-dicarboxylic acid in the chosen solvent.

  • Addition of Reagents: Sequentially add ethylamine and acetaldehyde to the reaction mixture. The order of addition may need to be optimized.

  • Reaction Conditions: Heat the mixture to reflux for a specified period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Ethyl-2-methyl-4-piperidone.

Part 2: Reductive Amination to Yield this compound

Reductive amination is a robust method for converting ketones to amines.[7][10]

Materials:

  • 1-Ethyl-2-methyl-4-piperidone

  • Ammonia source (e.g., ammonium acetate or ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[10]

  • Methanol or other suitable solvent

Protocol:

  • Imine Formation: Dissolve 1-Ethyl-2-methyl-4-piperidone and the ammonia source in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid. Basify the mixture with aqueous sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude amine by column chromatography or distillation to obtain this compound.

Table 1: Summary of Synthetic Protocol Parameters

StepKey ReagentsSolventReducing AgentTypical YieldPurification Method
1 Ethylamine, Acetaldehyde, Acetone-dicarboxylic acidEthanolN/A40-60%Column Chromatography
2 1-Ethyl-2-methyl-4-piperidone, Ammonia sourceMethanolNaBH₃CN or NaBH(OAc)₃70-90%Column Chromatography/Distillation

IV. In Vitro Evaluation of Neuropharmacological Activity

A tiered screening approach is recommended to efficiently characterize the neuropharmacological profile of this compound and its analogs.

Workflow for In Vitro Screening

A Test Compound (this compound) B Primary Screen: Receptor Binding Assays A->B Determine affinity (Ki) for target receptors C Secondary Screen: Functional Assays B->C Characterize as agonist, antagonist, or inverse agonist D Tertiary Screen: Cellular Assays C->D Assess effects on neuronal cells (e.g., cytotoxicity, neuroprotection) E Lead Candidate Identification D->E Select compounds with desired profile A Core Scaffold: This compound B Vary N-Alkyl Group (R1) A->B e.g., methyl, propyl, benzyl C Modify C2-Substituent (R2) A->C e.g., stereoisomers, larger alkyl groups D Functionalize C4-Amino Group (R3) A->D e.g., secondary/tertiary amines, amides E Pharmacological Profile Optimization B->E Iterative synthesis and testing C->E Iterative synthesis and testing D->E Iterative synthesis and testing

Caption: Iterative process for structure-activity relationship (SAR) studies.

Key questions to address in future SAR studies include:

  • How does the stereochemistry at the 2-position influence receptor binding and functional activity?

  • What is the optimal length and nature of the N-alkyl substituent for potency and selectivity?

  • Can the primary amine at the 4-position be modified to a secondary or tertiary amine, or an amide, to fine-tune the compound's properties?

By systematically exploring these chemical modifications and correlating them with the in vitro and in vivo data, researchers can build a robust SAR model to guide the design of next-generation neurotherapeutics based on this promising piperidine scaffold.

VII. References

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances.

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Guerola, M., Escolano, M., Alzuet-Piña, G., Gómez-Bengoa, E., Ramírez de Arellano, C., Sánchez-Roselló, M., & del Pozo, C. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. RSC Publishing.

  • Charette, A. B., Grenon, M., Lemire, A., Pourashraf, M., & Martel, J. (2001). Practical and Highly Regio- and Stereoselective Synthesis of 2-Substituted Dihydropyridines and Piperidines. American Chemical Society.

  • (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.

  • (2013). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.

  • (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.

  • (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.

  • Fantegrossi, W. E., Winger, G., & Woods, J. H. (2008). MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed Central.

  • (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.

  • (2008). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. PubMed.

  • (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate.

  • (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.

  • (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.

  • (2008). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. PubMed.

  • (2013). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ResearchGate.

  • (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

  • (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Semantic Scholar.

  • (2021). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. ResearchGate.

  • (2023). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson.

  • (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed.

  • (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.

  • (2023). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. PubMed.

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

  • (2012). Piperine Reverses Chronic Unpredictable Mild Stress-Induced Behavioral and Biochemical Alterations in Rats. PubMed.

  • (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers.

  • (2024). 2-Methylpiperidine. NIST WebBook.

  • (2024). 2-Methylpiperidine. NIST WebBook.

  • (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI.

  • (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed.

  • (2023). Class (68) Structure Activity Relationship (SAR) of Morphine Analogues | Medicinal Chemistry 01. YouTube.

  • (2024). 2-Methylpiperidine. NIST WebBook.

  • (2024). 2-Methylpiperidine. NIST WebBook.

  • (2024). SAR of Mepridine/ SAR of Opioid Analgesic. YouTube.

Sources

Advanced Protocol: Buchwald-Hartwig Amination of Sterically Hindered Piperidin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The coupling of sterically hindered piperidin-4-amines presents a unique "matched-mismatch" challenge in palladium catalysis. Unlike simple anilines, these substrates combine the nucleophilicity of alkyl amines with significant steric bulk, particularly when substituents (e.g., methyl, gem-dimethyl) are present at the 2,6-positions of the piperidine ring or on the exocyclic nitrogen.

The Core Problem: Steric Bottlenecks

In the catalytic cycle, sterically hindered amines create a kinetic bottleneck at the Reductive Elimination (RE) step.

  • Oxidative Addition (OA): Generally fast with modern catalysts.

  • Amine Binding: Hindered amines struggle to displace the halide/pseudohalide or solvent from the Pd(II) center.

  • Reductive Elimination: The formation of the C-N bond requires the aryl group and the bulky amine to be in close proximity. High steric bulk destabilizes the transition state, often leading to

    
    -hydride elimination (if 
    
    
    
    -hydrogens are present) or catalyst decomposition (Pd black formation) before the product is released.

To overcome this, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and Pd-G4 Precatalysts . These systems facilitate the formation of a monoligated Pd(0) species (


), which creates the necessary open coordination site for bulky amines while providing the electron density required to lower the barrier for reductive elimination.

Strategic Ligand & Catalyst Selection

The choice of ligand is binary but critical, dependent entirely on the substitution pattern of the amine nitrogen.

Decision Matrix: Ligand Selection
  • Case A: Primary Amines (-NH₂)

    • Target: 4-amino-2,2,6,6-tetramethylpiperidine.

    • Ligand:BrettPhos .[1][2][3][4][5]

    • Rationale: BrettPhos is optimized for primary amines.[2] Its bulk prevents the binding of two amine molecules (which shuts down catalysis) but allows the small -NH₂ to bind. It promotes RE effectively for primary systems.

  • Case B: Secondary Amines (-NHR)

    • Target: 4-(N-methylamino)-piperidine or hindered piperidine ring nitrogens.

    • Ligand:RuPhos .[1][3][4]

    • Rationale: RuPhos is the "gold standard" for secondary alkyl amines. Its specific steric profile allows it to accommodate the second alkyl group on the nitrogen during the RE transition state.

  • Case C: Extreme Hindrance

    • Target: Coupling with ortho-substituted aryl halides.

    • Ligand:Ad-BrettPhos (Adamantyl-BrettPhos).

    • Rationale: When both the amine and the aryl halide are hindered, the massive bulk of Ad-BrettPhos forces the substrate into the correct geometry for RE.

Visualization: Ligand Selection Logic

LigandSelection Start Substrate Analysis: Piperidin-4-amine Structure Type Amine Substitution Type? Start->Type Primary Primary (-NH2) (Exocyclic) Type->Primary R = H Secondary Secondary (-NHR) (Exocyclic or Ring N) Type->Secondary R = Alkyl Hindrance1 Steric Profile? Primary->Hindrance1 Hindrance2 Steric Profile? Secondary->Hindrance2 BrettPhos Standard Recommendation: BrettPhos Pd G4 Hindrance1->BrettPhos Standard/Hindered RuPhos Standard Recommendation: RuPhos Pd G4 Hindrance2->RuPhos Standard Hindrance AdBrett Extreme Hindrance: Ad-BrettPhos Pd G4 Hindrance2->AdBrett Ortho-Substituted Ar-X + Bulky Amine

Figure 1: Decision tree for selecting the optimal precatalyst/ligand system based on amine substitution and steric demand.

Experimental Protocol

This protocol utilizes Pd-G4 Precatalysts . These are air-stable solids that generate the active


 species immediately upon exposure to base, eliminating the induction period and variability associated with mixing Pd₂(dba)₃ and ligands.
Materials
  • Aryl Halide (Ar-X): 1.0 equiv (Ar-Cl or Ar-Br preferred; Ar-I can cause catalyst inhibition via stable Pd-dimers).

  • Amine: 1.2 – 1.5 equiv (Sterically hindered piperidin-4-amine).

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (1.0 – 2.0 mol%).

  • Base: NaOtBu (Sodium tert-butoxide), 2.0 – 2.4 equiv.

    • Note: If the substrate contains base-sensitive groups (esters, nitriles), switch to LHMDS (Lithium hexamethyldisilazide).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Procedure
  • Preparation (In Glovebox or Schlenk Line):

    • To a reaction vial equipped with a magnetic stir bar, add the Pd G4 Precatalyst (1-2 mol%), Aryl Halide (1.0 equiv), and Amine (1.2 equiv).

    • Critical Step: If the amine is a solid, add it now. If liquid, add via syringe in step 3.

    • Add NaOtBu (2.4 equiv). Store NaOtBu in a glovebox; hydrolyzed base (NaOH/tBuOH) is a common cause of failure.

  • Solvent Addition:

    • Seal the vial with a septum (if outside glovebox, purge with Argon/Nitrogen for 5 mins).

    • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the aryl halide.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C to 100 °C .

    • Note: Hindered substrates often require higher temperatures (100 °C) to overcome the activation energy for reductive elimination.

    • Stir vigorously (1000 rpm) for 2–12 hours.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with EtOAc and filter through a small pad of silica or Celite to remove palladium salts.

    • Concentrate in vacuo and purify via flash chromatography.

Data Summary: Typical Conditions
ComponentStandard ConditionsBase-Sensitive ConditionsExtreme Hindrance
Catalyst RuPhos/BrettPhos Pd G4RuPhos/BrettPhos Pd G4Ad-BrettPhos Pd G4
Loading 1.0 mol%2.0 mol%2.0 - 5.0 mol%
Base NaOtBu (2.4 equiv)LHMDS (2.4 equiv)NaOtBu (2.4 equiv)
Solvent Dioxane or TolueneTHF or Dioxanet-Amyl Alcohol
Temp 80 °C60 - 80 °C100 - 110 °C

Mechanistic Troubleshooting (Self-Validating System)

If the reaction fails, use this flowchart to diagnose the failure mode based on the crude NMR/LCMS data.

Visualization: Troubleshooting Logic

Troubleshooting Result Analyze Crude Mixture (LCMS / NMR) SM_Remains Starting Material Remains (No Conv.) Result->SM_Remains Dehal Hydrodehalogenation (Ar-H formed) Result->Dehal BetaHydride Imine Formation (Beta-Hydride Elim) Result->BetaHydride Action1 Cat. Death or Poisoning. 1. Check O2/H2O exclusion. 2. Switch to G4 Precatalyst. 3. Check Ar-I inhibition. SM_Remains->Action1 Action2 Reductive Elim. too slow. 1. Increase Temp. 2. Switch to Ad-BrettPhos. 3. Use t-Amyl Alcohol. Dehal->Action2 Action3 Beta-Elimination dominant. 1. Switch to RuPhos (faster RE). 2. Lower Temp slightly. BetaHydride->Action3

Figure 2: Diagnostic workflow for identifying catalytic failure modes.

Key Failure Modes Explained
  • No Conversion (Catalyst Death): The active Pd(0) was oxidized or failed to initiate.[1]

    • Fix: Ensure the G4 precatalyst is white/off-white (not black). Re-dry solvents.[3] If using Ar-I, switch to Ar-Br to prevent iodide-bridged dimer formation.

  • Hydrodehalogenation (Ar-H): The amine bound, but Reductive Elimination was too slow compared to

    
    -hydride elimination or H-abstraction from solvent.
    
    • Fix: This is the classic "steric failure." You need a bulkier ligand (Ad-BrettPhos) to force the RE step, or a higher temperature.

  • Imine Formation: The amine underwent

    
    -hydride elimination after binding.[7]
    
    • Fix: Switch to a ligand that accelerates RE (RuPhos for secondary amines).

References

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Heterocyclic Carbene-Catalyzed Buchwald-Hartwig Amination Protocols Mediated by Pd-PEPPSI Precatalysts." Journal of Organic Chemistry, 2014 , 79, 4161–4166. Link

  • Maitro, G.; Vogel, S.; Prestat, G.; Madec, D.; Poli, G. "Palladium-Catalyzed Amination of Aryl Halides with Hindered Amines." Organic Letters, 2006 , 8, 5951–5954. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[6] Chemical Reviews, 2016 , 116, 12564–12649. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. Link

  • Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron, 2019 , 75, 4199–4211. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Ethyl-2-methylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Yield Optimization & Troubleshooting for 1-Ethyl-2-methylpiperidin-4-amine Reference ID: CAS 1-Et-2-Me-Pip-4-NH2 (Analogous structures: cis-isomer often desired)

Introduction: The "Yield Trap" of Polar Diamines

Welcome to the technical support interface. You are likely here because your synthesis of This compound is stalling.

This molecule presents a classic "perfect storm" in medicinal chemistry:

  • Regiochemical Ambiguity: The N-alkylation step can easily proceed to a quaternary ammonium salt.

  • Stereochemical Complexity: The 2-methyl substituent creates a cis/trans diastereomeric mixture at the 4-position that is difficult to separate.

  • Physicochemical "Invisibility": The final product is a highly polar, water-soluble diamine that often refuses to extract into organic solvents during standard workups, leading to "ghost yields" (product forms but is lost in the aqueous waste).

This guide abandons generic advice. Below are the specific protocols and troubleshooting logic trees required to recover your yield.

Module 1: The Synthetic Pathway & Critical Control Points

We recommend a Stepwise Functionalization Route over direct pyridine reduction. Pyridine reduction often yields intractable mixtures of partially reduced intermediates and difficult stereoisomers.

Visual Workflow (DOT Diagram)

SyntheticRoute Start 2-Methylpiperidin-4-one (HCl Salt) Step1 Step 1: N-Ethylation (Critical: Stoichiometry) Start->Step1 Et-I / K2CO3 ACN, 0°C to RT Inter Intermediate: 1-Ethyl-2-methylpiperidin-4-one Step1->Inter Quat Impurity A: Quaternary Ammonium Salt Step1->Quat Excess Et-I or High Temp Step2 Step 2: Reductive Amination (Critical: pH & Hydride Source) Inter->Step2 NH4OAc / NaBH3CN MeOH, pH 6.0 End Target: This compound Step2->End Alcohol Impurity B: 4-Hydroxy derivative Step2->Alcohol Low NH4+ conc. or Wet Solvents

Figure 1: Optimized synthetic route highlighting critical control points where yield is commonly lost.

Module 2: Troubleshooting Step 1 (N-Ethylation)

The Problem: Low yield due to over-alkylation (quaternization) or incomplete conversion.

Protocol Optimization

Do not use Ethyl Bromide with strong bases (e.g., NaH) or reflux conditions; this promotes double alkylation.

ParameterStandard (Risky)Optimized Protocol Why?
Reagent Ethyl Bromide (EtBr)Ethyl Iodide (EtI) EtI is more reactive at lower temperatures, allowing better control.
Base TEA / DIPEA

(Micronized)
Heterogeneous inorganic bases prevent "base-catalyzed" over-alkylation common with soluble organic bases.
Solvent DMFAcetonitrile (ACN) ACN allows easier workup. DMF retains the polar product and complicates extraction.
Stoichiometry 1.5 - 2.0 eq EtBr0.95 - 1.05 eq EtI Slight deficiency of alkylating agent prevents quaternary salt formation.

Technical Insight: The 2-methyl group provides some steric protection, but the nitrogen is still nucleophilic. By keeping the reaction at 0°C during addition and slowly warming to Room Temperature (RT), you kinetically favor the mono-ethylated product [1].

Module 3: Troubleshooting Step 2 (Reductive Amination)

The Problem: Formation of the alcohol side-product (via direct ketone reduction) or poor diastereoselectivity (cis vs. trans).

The "Ammonium Acetate" System

For the primary amine, we recommend the Borch Reduction modification.

  • Pre-equilibrium (The Imine Shift):

    • Mix Ketone (1.0 eq) + Ammonium Acetate (

      
      ) (10.0 eq)  in dry Methanol.
      
    • Crucial: Add 3Å Molecular Sieves.

    • Stir for 2 hours before adding the reducing agent. This pushes the equilibrium toward the imine/iminium species.

  • Reduction:

    • Add Sodium Cyanoborohydride (

      
      )  (0.7 - 1.0 eq).
      
    • Note:

      
       (STAB) is often too bulky for sterically crowded ketones like 2-methylpiperidone, leading to slow reaction rates. 
      
      
      
      is smaller and penetrates the steric bulk of the 2-methyl group more effectively [2].
Stereocontrol (Cis vs. Trans)

The 2-methyl substituent dictates the approach of the hydride.

  • Thermodynamic Product: Often the cis-isomer (Amine equatorial, Methyl equatorial).

  • Kinetic Product: Often the trans-isomer (Amine axial).

  • Tip: If you need the cis-isomer, run the reaction at higher temperatures (reflux MeOH) to allow equilibration of the intermediate imine. For trans, keep it at 0°C.

Module 4: The "Invisible" Yield Loss (Isolation)

The Problem: "I see the product on LCMS, but my flask is empty after extraction." Diagnosis: Your product is a polar diamine (LogP < 0). It prefers water over DCM or Ethyl Acetate.

Decision Tree: Recovery Strategy

Workup Start Reaction Complete (MeOH Solution) Quench Acidify to pH 2 (HCl) Remove MeOH (Rotovap) Start->Quench Wash Wash Aqueous with Et2O (Removes non-polar impurities) Quench->Wash Basify Basify to pH > 12 (Sat. NaOH or KOH) Wash->Basify Choice Choose Extraction Solvent Basify->Choice PathA DCM / IPA (3:1) Choice->PathA Standard PathB n-Butanol Choice->PathB Difficult Cases PathC Continuous Extraction (Liquid-Liquid) Choice->PathC Scale > 10g

Figure 2: Workup logic for highly polar amine isolation.

The "Salting Out" Protocol (Recommended)
  • Basify: Adjust aqueous layer to pH > 12 using 50% NaOH.

  • Saturate: Add solid NaCl until the solution is saturated (salt stops dissolving). This increases the ionic strength, forcing the organic amine out of the aqueous phase ("Salting Out Effect") [3].

  • Extract: Use DCM:Isopropanol (9:1 or 3:1) . Pure DCM is often insufficient. The alcohol helps solvate the polar amine.

  • Dry: Use

    
     (Magnesium sulfate can sometimes bind polar amines).
    

Frequently Asked Questions (FAQs)

Q1: Can I use reductive amination with Benzylamine to improve isolation? A: Yes. Using benzylamine instead of ammonium acetate forms the secondary amine (N-benzyl). This intermediate is much more lipophilic and easier to extract. You can then deprotect it using


 and 

(hydrogenolysis). This adds two steps but guarantees higher isolated yields if you are losing material during workup [4].

Q2: How do I separate the cis and trans isomers? A: Flash chromatography on silica is difficult due to tailing.

  • Method A: Use "Amine-functionalized Silica" cartridges.

  • Method B: Crystallization.[1] Isolate the crude mixture and treat with 1.0 eq of L-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol. Often, one diastereomer crystallizes out preferentially.

  • Method C: Preparative HPLC using a high-pH buffer (Ammonium Bicarbonate, pH 10). Do not use TFA, as the salt is hygroscopic and hard to handle.

Q3: My product is turning pink/brown on the bench. A: Primary piperidinyl amines are sensitive to oxidation and


 absorption (carbamate formation). Store the product as a Dihydrochloride salt  (treat ether solution with HCl in dioxane) or under Argon at -20°C.

References

  • Patent WO2010/25073 . Preparation of 1-(ethyl)-1,4'-bipiperidin-4-amine hydrochloride. (Demonstrates N-alkylation conditions for piperidin-4-one derivatives).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text on hydride selection).

  • ResearchGate Community Thread . "How can I isolate a highly polar compound from an aqueous solution?" (Field-verified techniques for salting out polar amines).

  • BenchChem Technical Guide . "Synthesis of Ethyl-piperidin-4-ylmethyl-amine." (Protocols for N-Boc protection and reductive amination strategies).

Sources

Technical Support Center: Separation of Cis/Trans Isomers of 1-Ethyl-2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the resolution of cis and trans isomers of 1-Ethyl-2-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and characterizing these specific diastereomers. The piperidine scaffold is a crucial component in many pharmaceutical compounds, and achieving high stereochemical purity is often paramount for ensuring desired efficacy and safety profiles.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating the cis and trans isomers of this compound?

A1: The primary methods for separating diastereomers like the cis and trans isomers of this compound are chromatographic techniques and diastereoselective crystallization.[3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for both analytical and preparative-scale separation of these isomers.[3][4] Polysaccharide-based chiral stationary phases (CSPs) have shown high efficacy in resolving piperidine derivatives.[5]

  • Diastereoselective Crystallization: This classical method involves the formation of diastereomeric salts by reacting the racemic amine mixture with a chiral resolving agent.[6][7] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7][8]

Q2: Why can the separation of piperidine isomers be particularly challenging?

A2: The basicity of the piperidine nitrogen atom can lead to strong interactions with the stationary phase in chromatography, often resulting in poor peak shapes (tailing) and diminished resolution.[3] Additionally, the subtle structural differences between cis and trans isomers can make them difficult to resolve by both chromatography and crystallization.[3]

Q3: How do I confirm the stereochemistry of the separated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between cis and trans isomers in solution.[4][9] The key is to analyze the proton-proton (¹H-¹H) coupling constants (J values).[10]

  • Trans isomers typically show a larger coupling constant for the interaction between axial protons on adjacent carbons due to a dihedral angle of approximately 180°.

  • Cis isomers exhibit a smaller coupling constant for axial-equatorial or equatorial-equatorial proton interactions.

For unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[4]

Q4: What is the role of mobile phase additives in the HPLC separation of these isomers?

A4: Additives are critical for improving the chromatographic separation of basic compounds like piperidines.[3] Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-1%), to the mobile phase helps to saturate the acidic silanol groups on the silica-based stationary phase.[5][11] This minimizes secondary interactions that cause peak tailing and improves peak symmetry and resolution.[12]

Troubleshooting Guides

This section addresses common problems you may encounter during your separation experiments.

Chromatography (HPLC/SFC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution/No Separation Inappropriate stationary phase.Screen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for piperidine diastereomers.[3]
Suboptimal mobile phase composition.Systematically vary the solvent composition (e.g., different alcohols in SFC or acetonitrile/water ratios in RP-HPLC). Optimize the concentration of the basic additive.[3]
Temperature effects.Lowering the chromatography temperature can sometimes enhance chiral recognition and improve resolution.[3]
Peak Tailing Strong interaction of the basic piperidine nitrogen with acidic silanol groups on the stationary phase.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-1% v/v).[5][11] This will compete for the active sites and lead to more symmetrical peaks.[5]
Column overload.Reduce the amount of sample injected onto the column.
Compound Lacks a UV Chromophore The this compound structure does not absorb UV light strongly.Pre-column derivatization with a reagent that introduces a chromophore is a common and effective strategy. For example, reacting the amine with para-toluenesulfonyl chloride (PTSC) creates a derivative that can be detected by UV.[12][13]
Diastereoselective Crystallization Troubleshooting
Problem Potential Cause Recommended Solution
Failure to Crystallize The diastereomeric salt is too soluble in the chosen solvent.Increase the concentration by carefully evaporating some of the solvent to create a supersaturated solution.[5] Alternatively, add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists.[5]
Crystallization kinetics are slow.Introduce a seed crystal from a previous successful batch to initiate crystallization.[5] If unavailable, try scratching the inside of the flask with a glass rod at the liquid-air interface.[5] Allow the solution to stand for an extended period (hours to days) at a lower temperature.[5]
Low Diastereomeric Purity of Crystals The cooling rate is too fast, leading to co-precipitation of both diastereomeric salts.Allow the solution to cool slowly to room temperature before gradually reducing the temperature further (e.g., to 0-5 °C).[5]
The solvent system is not selective enough.Screen a wider range of solvents or solvent mixtures to find a system where the solubility difference between the two diastereomeric salts is maximized.[3]
Racemization Harsh conditions (e.g., high temperature, strong acid/base) may cause the amine or resolving agent to racemize.Use milder temperatures and conditions where possible and verify the stability of your compounds under the chosen resolution conditions.[5]

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing an HPLC method for separating the cis and trans isomers.

  • Initial Column and Mobile Phase Selection:

    • Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Use a mobile phase consisting of acetonitrile and water with a basic additive (e.g., 0.1% DEA).[12]

  • Gradient Screening:

    • Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions for the isomers.

  • Optimization:

    • Based on the screening run, develop a focused gradient or an isocratic method to improve the resolution between the two isomer peaks.

    • If resolution is still insufficient, screen other stationary phases, such as a pentafluorophenyl (PFP) column, which may offer different selectivity.[12]

    • Systematically adjust the mobile phase composition, additive concentration, and column temperature to achieve optimal separation.

Protocol 2: Diastereoselective Crystallization

This protocol provides a general procedure for separating the isomers via diastereomeric salt crystallization.

  • Resolving Agent Selection:

    • Choose a commercially available, enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to act as the resolving agent.

  • Salt Formation and Solvent Screening:

    • In separate small-scale experiments, dissolve the this compound isomer mixture and the chosen resolving agent (typically in a 1:1 molar ratio) in a variety of solvents (e.g., methanol, ethanol, acetone, acetonitrile) at an elevated temperature.[3]

    • Allow the solutions to cool slowly to room temperature and then to 4°C.

    • Observe for crystal formation. The ideal solvent system will selectively crystallize one diastereomeric salt.

  • Scale-up Crystallization:

    • Dissolve the bulk of the isomer mixture and the resolving agent in the optimal solvent system at an elevated temperature.

    • Cool the solution slowly. If necessary, seed the solution with a small crystal of the desired diastereomer.

    • Allow the crystals to grow over several hours to days.

  • Isolation and Analysis:

    • Isolate the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric purity of the crystals using the developed analytical HPLC method.

    • The free base (the purified amine isomer) can be recovered by treating the salt with a base (e.g., sodium bicarbonate) and extracting it into an organic solvent.[3]

Visualizations

Workflow for Isomer Separation

SeparationWorkflow start Mixture of Cis and Trans Isomers method_screening Method Screening start->method_screening chromatography Chromatographic Separation (HPLC/SFC) method_screening->chromatography crystallization Diastereoselective Crystallization method_screening->crystallization optimization Method Optimization chromatography->optimization crystallization->optimization prep_separation Preparative Separation optimization->prep_separation purity_analysis Purity Analysis (HPLC, NMR) prep_separation->purity_analysis end Pure Cis and Trans Isomers purity_analysis->end

Caption: General workflow for the separation of piperidine isomers.

Troubleshooting Logic for Poor HPLC Resolution

HPLCTroubleshooting start Poor HPLC Resolution check_tailing Are Peaks Tailing? start->check_tailing add_additive Add/Increase Basic Additive (e.g., DEA) check_tailing->add_additive Yes screen_csp Screen Different Chiral Stationary Phases check_tailing->screen_csp No add_additive->screen_csp optimize_mobile_phase Optimize Mobile Phase Composition screen_csp->optimize_mobile_phase adjust_temp Adjust Column Temperature optimize_mobile_phase->adjust_temp resolved Resolution Improved adjust_temp->resolved

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

  • Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025-03-15). Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlF_zpF9wn_LANn-X6UcTFp9pSWPDJ5A8YRIyREqaXkxBrjUd3utuK86qm0siAE9pGESz_4ZwW8vA8bC88ZLDA1AMiQ5b0r45BLwVPoBHnOzqXNX15BHO0o4vyAxfpeztASHVyYoCDWgUXIZfy5B5caTIANvnyyYANzU4GAiHRy6WX-VKQI3v3lRjkbbvn5tzhfrE1QiZqZrBzN4hNqteOBjoadhSh0WNdAg==](. Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • How does NMR differentiate between cis and trans isomers?. TutorChase.
  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Benchchem.
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15).
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024-11-07). RotaChrom.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Diastereomeric recrystallization. Wikipedia.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
  • Technical Support Center: Resolving Cis/Trans Isomers of 3-Substituted Piperidines. Benchchem.

Sources

Preventing oxidation of 1-Ethyl-2-methylpiperidin-4-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation & Degradation During Storage

Document ID: TS-EMPA-001 | Version: 2.4 | Status: Active

Executive Summary: The Dual-Nitrogen Challenge

Welcome to the technical support hub for 1-Ethyl-2-methylpiperidin-4-amine (CAS: 50534-45-7). As a researcher, you are likely facing stability issues because this molecule presents a "perfect storm" for degradation. It contains two distinct reactive centers:

  • A Primary Amine (C-4 position): Highly susceptible to oxidative deamination and rapid reaction with atmospheric CO₂ to form carbamates.

  • A Tertiary Cyclic Amine (Piperidine Ring): Prone to N-oxide formation via radical mechanisms.

This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic understanding of why degradation occurs and field-proven protocols to stop it.

Part 1: The Chemistry of Degradation

To prevent degradation, you must understand the enemy. The yellowing and crust formation you observe are not random; they are the result of specific chemical pathways triggered by Oxygen, Moisture, and Carbon Dioxide.

Mechanistic Pathways
  • Oxidative Coloring (The "Yellowing"): The tertiary nitrogen in the piperidine ring reacts with molecular oxygen (especially under light) to form N-oxides. Simultaneously, the primary amine can undergo radical oxidation to form imines (Schiff bases), which polymerize into yellow/brown oligomers.

  • Carbamate Formation (The "White Crust"): The primary amine is a strong nucleophile. Upon contact with air, it attacks CO₂ to form a carbamatic acid, which instantly reacts with another equivalent of amine to form a stable, white ammonium carbamate salt. This is often mistaken for "oxidation" but is actually a reaction with CO₂.

Visualizing the Threat

The following diagram maps the specific degradation routes for this compound.

DegradationPathways Compound This compound (Fresh / Colorless) NOxide Piperidine N-Oxide (Accumulation) Compound->NOxide Slow Oxidation (Tertiary N) Imine Imine / Schiff Base (Unstable) Compound->Imine Radical Oxidation (Primary N) Carbamate Ammonium Carbamate Salt (White Crust / Solid) Compound->Carbamate Rapid Nucleophilic Attack O2 + O2 (Air) / Light O2->NOxide O2->Imine CO2 + CO2 (Air) / Moisture CO2->Carbamate Oligomer Yellow/Brown Oligomers (Color Change) Imine->Oligomer Polymerization

Figure 1: Mechanistic pathways leading to color change (oxidation) and crust formation (carboxylation).

Part 2: The "Golden Path" Storage Protocol

This protocol is designed to maximize shelf-life. It assumes you have received the compound and need to store it for >3 months.

Storage Conditions Summary
ParameterRecommendationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a better "blanket" over the liquid/solid surface than Nitrogen.
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering T slows radical oxidation rates significantly.
Container Amber Glass + Teflon Seal Amber glass blocks UV light (photo-oxidation). Teflon (PTFE) liners prevent leaching and provide a gas-tight seal.
Desiccant None inside vial Do not put desiccant in the product vial. Store the vial inside a secondary jar containing Drierite/Silica.
Handling Workflow

StorageWorkflow cluster_Handling Inert Gas Handling Start Receipt of Compound Check Initial QC: Color & State Start->Check Purge Purge Headspace with Argon (Schlenk or Balloon) Check->Purge Seal Seal with Parafilm over Cap Purge->Seal Storage Store at -20°C in Secondary Container w/ Desiccant Seal->Storage Use Thaw to Room Temp BEFORE Opening Storage->Use Experimental Need Use->Purge Re-seal immediately

Figure 2: The "Golden Path" workflow for handling air-sensitive amines.

Part 3: Troubleshooting & FAQs

This section addresses specific scenarios reported by users in the field.

Q1: "My sample has turned yellow/brown. Is it ruined?"

Diagnosis: This indicates partial oxidation, likely formation of N-oxides or trace imine oligomers.

  • Impact: For rough synthesis (e.g., amide coupling), it may still work if the purity is >90%. For sensitive kinetics or biological assays, it is compromised.

  • Solution: Perform a Purification Check . Run a TLC (Thin Layer Chromatography) using a basic mobile phase (DCM/MeOH/NH₄OH). If the impurity spot is minor (<5%), use as is. If major, proceed to Recovery Protocol A below.

Q2: "There is a white crust around the cap or inside the bottle."

Diagnosis: This is Ammonium Carbamate formation , caused by CO₂ ingress. It is not oxidation.

  • Mechanism:

    
    
    
  • Action: Do not scrape it back into the bulk! The crust is a salt contaminant.

  • Fix: Transfer the liquid supernatant to a fresh, Argon-purged vial using a dry syringe. Discard the crusty residue.

Q3: "How do I aliquot this without a glovebox?"

Protocol: Use the Schlenk-on-a-Balloon technique.

  • Attach a balloon filled with Argon to a small needle.

  • Insert the balloon needle into the septum of the source vial (to provide positive pressure).

  • Use a gas-tight syringe to withdraw the liquid.

  • Inject into your pre-purged reaction vessel.

  • Why this works: The positive pressure ensures that if any leak occurs, Argon flows out, rather than air flowing in.

Q4: "The liquid seems viscous/sticky compared to when I bought it."

Diagnosis: Significant hydrogen bonding due to water absorption (hygroscopy) or extensive oligomerization.

  • Test: Take a small aliquot and add dry CDCl₃ for NMR. If you see a broad peak around 4-5 ppm that shifts with concentration, it is water.

  • Action: If wet, dry over activated 3Å Molecular Sieves for 24 hours. If oligomerized (broad peaks in aromatic/alkene region), redistillation is required.

Part 4: Recovery Protocols

If your compound has degraded, use these methods to restore purity.

Protocol A: Acid-Base Extraction (The "Wash")

Best for removing non-basic impurities (oxidized neutral species) and color.

  • Dissolve: Dissolve the degraded amine in Dichloromethane (DCM) .

  • Acidify: Extract with 1M HCl . The amine goes into the aqueous layer (as the hydrochloride salt); neutral oxidation products stay in the DCM.

  • Wash: Wash the aqueous acidic layer 2x with fresh DCM.

  • Basify: Carefully adjust the aqueous layer to pH >12 using 6M NaOH (keep cool on ice).

  • Extract: Extract the now-free amine back into DCM (3x).

  • Dry: Dry combined organics over Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo.

Protocol B: Vacuum Distillation (The "Reset")

Best for high-purity recovery of liquid amines.

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (<1 mmHg).[1]

  • Heat gently. The amine should distill over as a clear, colorless liquid.

  • Critical: Collect directly into a receiver flask under Argon.

References
  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[2] Link[2]

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link

  • PubChem Compound Summary. 1-Ethylpiperidin-4-amine (Related Structure/Data). National Library of Medicine. Link

  • Org. Synth. (2007).[1][3] General procedures for handling air-sensitive amines and purification. Organic Syntheses, Vol. 84, p. 199.[1] Link

Sources

Troubleshooting reductive amination side products in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-REDAM-001 Subject: Troubleshooting Impurities and Reaction Stalling in Piperidine Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because your reductive amination—intended to functionalize a 4-piperidone or cyclize a linear precursor—has yielded a complex mixture rather than a clean secondary or tertiary amine.

In piperidine synthesis, reductive amination is the workhorse reaction. However, the competition between imine formation and direct reduction of the carbonyl is the primary source of failure. This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic pitfalls encountered in the lab.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Alcohol" Impurity (Direct Reduction)

User Report: "I am reacting N-benzyl-4-piperidone with a primary amine using NaBH₄ in methanol. I see very little product and a large amount of the corresponding alcohol (4-hydroxypiperidine)."

Diagnosis: You are experiencing Direct Reduction .[1] Sodium borohydride (NaBH₄) is a "hard" nucleophile and is small enough to attack the ketone carbonyl faster than the amine can condense to form the imine. Once the alcohol forms, it is a dead end.

The Fix:

  • Switch Reagents: Move to Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].

    • Why: STAB is sterically bulky and electron-deficient due to the acetoxy groups. It reacts negligibly with neutral ketones but rapidly reduces protonated imines (iminium ions). This "chemoselectivity" is the heart of the Abdel-Magid protocol [1].

  • Solvent Change: Switch from Methanol (MeOH) to 1,2-Dichloroethane (DCE) or THF .

    • Why: MeOH can solvolyse STAB, destroying your reagent. DCE promotes tight ion-pairing and accelerates imine formation.

  • Catalysis: Add 1.0 equivalent of Acetic Acid (AcOH) .

    • Why: AcOH catalyzes the dehydration of the carbinolamine to the iminium ion, which is the required substrate for STAB reduction.

Issue 2: The "Dialkylation" Impurity

User Report: "I am trying to make a secondary amine by reacting a primary amine with my piperidone. I am seeing a significant amount of tertiary amine (M + alkyl group)."

Diagnosis: The secondary amine product is more nucleophilic than your starting primary amine. As the reaction proceeds, the product competes for the ketone, leading to Over-Alkylation .

The Fix:

  • Stoichiometry: Use a slight excess of the primary amine (1.2 – 1.5 equiv) relative to the ketone.

  • Stepwise Addition (Indirect Method):

    • Pre-form the imine.[2][3] Stir the ketone and amine in solvent (with drying agents like MgSO₄ or molecular sieves) for 2-4 hours before adding the reducing agent. This ensures the ketone is consumed by the primary amine before any secondary amine product is generated [2].

  • Steric Control: If using STAB, the bulkiness helps suppress dialkylation compared to NaBH₃CN.

Issue 3: Reaction Stalling / No Conversion

User Report: "I am using an electron-deficient aniline or a sterically hindered amine. The starting material remains unchanged even after 24 hours with STAB."

Diagnosis: The equilibrium for imine formation is unfavorable. Weak nucleophiles (anilines) or hindered amines cannot effectively attack the carbonyl carbon to form the iminium intermediate.

The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Mediation. [4]

  • Mechanism:[2][3][4][5][6] Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

  • Protocol: Mix amine + ketone + Ti(OiPr)₄ (neat or in THF) for 12-24h. Then dilute and add NaBH₄ (not STAB, as the imine is already pre-formed and coordinated to Ti) [3].

Part 2: Visualizing the Competition

The following diagram illustrates the kinetic competition that determines your product purity.

ReductiveAmination Start Ketone/Aldehyde + Amine Carbinol Carbinolamine Intermediate Start->Carbinol Condensation Alcohol Alcohol Impurity (Dead End) Start->Alcohol Direct Reduction (Fast with NaBH4) Iminium Iminium Ion (Active Species) Carbinol->Iminium - H2O (Acid Cat.) Product Target Amine Iminium->Product Selective Reduction (STAB) Dialkyl Dialkylated Impurity Product->Dialkyl Over-Reaction (Excess Carbonyl)

Caption: Kinetic competition between direct reduction (Red path) and reductive amination (Green path).

Part 3: Reagent Selection Guide

FeatureNaBH(OAc)₃ (STAB) NaBH₃CN NaBH₄ Ti(OiPr)₄ + NaBH₄
Selectivity High (Reduces imines, not ketones)Moderate (pH dependent)Low (Reduces everything)High (Pre-formation)
Toxicity LowHigh (Cyanide risk)LowLow
Water Tolerance Low (Decomposes)HighLowZero (Hydrolyzes)
Best Use Case Standard piperidine synthesisAcid-sensitive substratesSimple, unhindered aminesWeak/Hindered amines
Key Reference Abdel-Magid [1]Borch [4]General TextbookMattson [3]

Part 4: Validated Experimental Protocols

Method A: The "Standard" Protocol (Abdel-Magid Conditions)

Best for: Reacting N-benzyl-4-piperidone with primary/secondary aliphatic amines.

  • Setup: In a clean vial, dissolve Piperidone (1.0 mmol) and Amine (1.1–1.2 mmol) in 1,2-Dichloroethane (DCE) (3-5 mL).

  • Activation: Add Acetic Acid (1.0 mmol, 1 equiv). Stir for 10-15 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 mmol) in one portion.

    • Note: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for disappearance of imine peak).

  • Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to quench borate complexes.

  • Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Method B: The "Difficult Substrate" Protocol (Mattson Conditions)

Best for: Anilines, bulky amines, or when STAB fails.

  • Pre-formation: In a sealed vial, mix Piperidone (1.0 mmol), Amine (1.1 mmol), and Titanium(IV) Isopropoxide (1.25 mmol) neat (no solvent) or in minimal dry THF.

  • Incubation: Stir at Room Temp for 12–24 hours. The mixture often becomes viscous.

  • Dilution: Dilute with absolute Ethanol (2 mL).

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 mmol) carefully.

    • Warning: Exothermic. Gas evolution.

  • Quench (Critical): Add water (1 mL) to precipitate TiO₂. The resulting white solid is voluminous and hard to filter.

  • Filtration: Dilute with EtOAc. Filter through a Celite pad to remove titanium salts.

  • Workup: Wash filtrate with brine, dry, and concentrate.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem Technical Support . (2025). Minimizing byproduct formation in reductive amination.[1][9][10][11] BenchChem Guidelines.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: Extraction Protocols for 1-Ethyl-2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EXT-50534-OPT Status: Open Priority: High (Critical Reagent Recovery) Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

User Issue: Low recovery yields and persistent emulsion formation during the aqueous workup of 1-Ethyl-2-methylpiperidin-4-amine .

Technical Diagnosis: This molecule presents a classic "amphiphilic amine" challenge.

  • High Polarity: The primary amine (C4) and the tertiary ring nitrogen create a high dipole moment and hydrogen-bonding potential, making the molecule highly water-soluble (LogP ≈ 0.2–0.8 depending on isomer).

  • Basicity: With a pKa ~10.5 (primary amine) and ~9.5 (ring nitrogen), the molecule remains protonated (ionic) at neutral pH, locking it in the aqueous phase.

  • Emulsification: The 2-methyl and N-ethyl alkyl chains provide just enough lipophilicity to act as a surfactant, stabilizing oil-in-water emulsions.

The Solution: A standard ethyl acetate extraction will fail. You require a High-Polarity Solvent System (HPSS) combined with Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .

Standard Operating Procedure (The "Gold Standard")

Do not deviate from this protocol unless you have specific constraints (e.g., halogenated solvent restrictions).

Reagents Required
  • Base: 50% NaOH or KOH (Do not use Carbonates; they are too weak).

  • Salt: Solid NaCl (Industrial grade or better).

  • Solvent System A (Primary): Dichloromethane (DCM) : Isopropyl Alcohol (IPA) [Ratio 9:1 or 3:1].

  • Solvent System B (Green Alternative): n-Butanol (requires rotovap with high vacuum).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Cool & Basify Cool aqueous reaction mixture to 0°C. Add 50% NaOH dropwise until pH > 13 .
2 Saturation Add solid NaCl until the solution is saturated (undissolved salt remains). Stir for 15 mins.
3 Solvent Addition Add DCM:IPA (3:1) . Volume should be 1/2 the volume of the aqueous phase.
4 Agitation Do not shake vigorously. Invert the funnel gently 20 times.
5 Separation Allow to settle. If the interface is cloudy, see the Troubleshooting section below.
6 Repetition Repeat extraction 3–4 times.
7 Drying Dry combined organics over anhydrous

(Sodium Sulfate).[1]

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Extraction Strategy CheckLogP Is the molecule highly water soluble? (LogP < 1.0) Start->CheckLogP Standard Use Ethyl Acetate or Ether CheckLogP->Standard No (Lipophilic) CheckHalogen Are halogenated solvents permitted? CheckLogP->CheckHalogen Yes (Polar) DCM_IPA **RECOMMENDED** DCM : IPA (3:1) High Recovery, Fast Evaporation CheckHalogen->DCM_IPA Yes Butanol n-Butanol Extraction (Requires High Vac Rotovap) CheckHalogen->Butanol No Chloroform Chloroform : IPA (3:1) (Better for heavier amines) DCM_IPA->Chloroform If DCM fails

Caption: Decision logic for selecting the optimal solvent system based on polarity and regulatory constraints.

Troubleshooting Guide (FAQs)

Q1: I followed the protocol, but I still have a massive emulsion (middle layer). How do I break it?

Diagnosis: The 2-methyl and ethyl groups are acting as "tails" while the amine heads are protonated or interacting with water, forming stable micelles.

Immediate Fixes (In order of operation):

  • The Brine Shock: Add fully saturated brine to the funnel. This increases density difference and ionic strength.

  • Filtration: Run the entire emulsion through a pad of Celite or a loose plug of Glass Wool . The physical shear forces often rupture the emulsion bubbles.

  • Sonication: If in a flask (not a funnel), brief sonication can coalesce droplets.

  • Time: The "Do Nothing" method. Leave it overnight.

Q2: Why use IPA? Why not just pure DCM?

The "Solvation Shell" Theory: Pure DCM is non-polar. Your amine, even as a free base, is likely hydrogen-bonded to water molecules (


). DCM cannot break this interaction effectively.
  • IPA (Isopropyl Alcohol) acts as a phase transfer bridge . It is amphiphilic; it enters the aqueous interface, disrupts the water structure around the amine, and "escorts" the amine into the organic phase.

  • Warning: Do not exceed 25% IPA, or you will extract too much water and salt.

Q3: My yield is still low (<50%). Where is the product?

Root Cause Analysis:

  • pH Mismatch: Check the aqueous layer pH after extraction. The amine itself acts as a buffer. If the pH dropped below 12, add more KOH.

  • Salt Effect: Did you use solid NaCl? If not, the partition coefficient (

    
    ) is too low.
    
  • Trapped in Drying Agent: If you used Magnesium Sulfate (

    
    ), it might have coordinated with the amine. Wash your drying agent with DCM:MeOH (9:1) to recover trapped product.[2]
    

Advanced Recovery: Continuous Extraction

If the batch size is large (>10g) and the SALLE method fails, switch to Continuous Liquid-Liquid Extraction .

Figure 2: Continuous Extraction Logic

ContinuousExtraction Input Aqueous Phase (Product + Salts) Extractor Liquid-Liquid Continuous Extractor (Heavier than Water type) Input->Extractor Solvent DCM (Refluxing) Solvent->Extractor Distills into Time Run for 12-24 Hours Extractor->Time Result 95%+ Recovery Minimal Solvent Usage Time->Result

Caption: Workflow for using a continuous extractor for stubborn polar amines.

Summary Data Table: Solvent Efficiency

Solvent SystemPolarity IndexRecovery PotentialEmulsion RiskRemoval Ease
DCM / IPA (3:1) HighExcellent (90%+) ModerateHigh (BP ~40°C)
Chloroform / IPA HighVery Good (85%+)LowModerate (BP ~61°C)
n-Butanol Very HighGood (80%)HighDifficult (BP ~117°C)
Ethyl Acetate MediumPoor (<40%) LowHigh
Diethyl Ether LowFail (<10%) LowVery High

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved February 12, 2026, from [Link]

    • Key Insight: Establishes the CHCl3/IPA (3:1) ratio as a standard for stubborn aqueous-soluble organics.
  • Biotage. (2020).[3] How best to extract reaction products from high boiling solvents. Retrieved February 12, 2026, from [Link]

    • Key Insight: Discusses DCM extraction efficiency and phase separ
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved February 12, 2026, from [Link]

    • Key Insight: Provides physicochemical data (predicted LogP, H-bond donor/acceptor counts)
  • Organic Process Research & Development. (General Reference). Strategies for the Isolation of Polar Amines.

Sources

Technical Support Center: Handling Air-Sensitive Piperidine Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Protocols for storage, handling, and purification of oxidation-prone diamines.

Executive Summary

Piperidine diamines are critical pharmacophores and ligand scaffolds, but they present a "double-threat" stability profile. They are hygroscopic (absorbing atmospheric moisture) and chemically reactive toward volatiles. The secondary amine moiety in the piperidine ring is prone to oxidation (N-oxide formation), while primary/secondary exocyclic amines rapidly sequester atmospheric CO₂ to form carbamates.

This guide replaces generic advice with rigorous, field-proven protocols to ensure the integrity of your chemical inventory and experimental data.

Tier 1: Storage & Immediate Triage

Use this section if your material looks "off" or you are opening a new bottle.

Q: My piperidine diamine has turned from clear/white to yellow or brown. Is it usable?

A: The color change indicates oxidative degradation , likely forming N-oxides or conjugated imine impurities.

  • Trace Yellow: Usable for crude reactions but may lower yield.

  • Dark Brown/Black: Significant decomposition. Do not use. Purification (distillation) is required.

  • Crust/Solids on Cap: This is likely piperidinium carbamate salt formed by reaction with atmospheric CO₂. It is reversible (see Purification), but it alters the stoichiometry of your reaction.

Q: Nitrogen vs. Argon: Which should I use for storage?

A: Argon is strictly required for open-vessel handling; Nitrogen is acceptable for closed storage.

FeatureNitrogen (

)
Argon (

)
Verdict
Density 1.25 g/L (Lighter than air)1.78 g/L (Heavier than air)Argon creates a stable "blanket" in the bottle headspace.
Reactivity Inert to amines; reacts with Li metal.Completely inert.Both are chemically compatible with amines.
Cost LowHighUse

for lines;

for storage/transfer.[1]

Protocol 1: The "Headspace Blanket" Technique

  • Connect a source of dry Argon to a glass pipette or long needle.

  • Insert the pipette into the reagent bottle, holding the tip 2 cm above the liquid/solid surface.

  • Flow Argon gently (do not disturb the powder) for 30–60 seconds to displace lighter air.

  • Withdraw the pipette and immediately seal the cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Tier 2: Experimental Execution (Synthesis & Transfer)

Use this section for setting up reactions.

Q: How do I weigh this compound without a glovebox?

A: If a glovebox is unavailable, you must use Schlenk techniques or a tared syringe transfer method. Never weigh air-sensitive diamines on an open balance.

Protocol 2: Inert Liquid Transfer (The "Counter-Flow" Method) Prerequisite: All glassware must be flame-dried under vacuum and backfilled with inert gas.

  • Pressure Equalization: Insert a needle connected to an inert gas line (bubbler outlet) into the reagent bottle septum. This prevents a vacuum lock.[2]

  • Syringe Purge: Purge your gas-tight syringe with inert gas 3 times.

  • Draw: Insert the needle, draw the liquid, and invert the syringe to expel bubbles.

  • Transfer: Move the syringe to your reaction flask.

    • Critical Step: If the reaction flask is open (e.g., adding a solid), ensure a high flow of inert gas is exiting the flask neck (counter-flow) to prevent air entry during the injection.

Visual Workflow: The Schlenk Cycle

SchlenkWorkflow Start Start: Dirty Glassware FlameDry Flame Dry under Vacuum (Remove adsorbed H2O) Start->FlameDry Cycle Cycle Inert Gas/Vacuum (3 Iterations) FlameDry->Cycle Hot Cycle->Cycle Repeat x3 Cool Cool to RT under Positive Inert Pressure Cycle->Cool Transfer Syringe Transfer Reagent (Counter-flow technique) Cool->Transfer Septum sealed Reaction Reaction Initiation Transfer->Reaction

Figure 1: Standard Schlenk Line cycling protocol to ensure moisture-free and oxygen-free environment prior to introducing piperidine diamines.

Tier 3: Purification & Troubleshooting

Use this section if your product is impure or the reaction failed.

Q: My product streaks on silica gel columns. How do I fix this?

A: Piperidine diamines are basic. They protonate on the acidic surface of silica gel (


), causing them to "stick" and streak.

Troubleshooting Table: Purification Strategies

MethodSuitabilityModification Required
Silica Gel PoorBasify the eluent: Add 1–5% Triethylamine (TEA) or 1%

to the mobile phase. This deprotonates the silica sites.
Neutral Alumina Excellent Use Neutral Alumina (Brockmann Activity II or III). It is less acidic and prevents streaking without additives.
Distillation Best Distill under reduced pressure. Add KOH pellets to the distillation flask to trap water and break carbamates before distilling.
Recrystallization ModerateConvert to a salt (e.g., HCl or Tosylate) to stabilize the diamine, then recrystallize from EtOH/Et2O.
Q: I see extra peaks in my NMR. Is it an impurity or an artifact?

A: If you see a broad peak around 3.5–4.0 ppm or small carbonyl peaks (~158 ppm in


) that disappear after adding 

or acid, you have Carbamates .

Mechanism of Failure (Carbamate Formation):



Note: This reaction is reversible. Heating or acidifying releases the CO₂ gas.

DegradationPathways Amine Piperidine Diamine (Active) Carbamate Carbamate Salt (Solid Crust) Amine->Carbamate Reversible (Heat/Vac) NOxide N-Oxide (Yellow Oil) Amine->NOxide Irreversible CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide

Figure 2: Degradation pathways. Carbamate formation is often reversible, whereas N-oxide formation is permanent and requires chemical reduction or distillation to remove.

Tier 4: Analytical Validation (qNMR)

Use this section to determine the exact purity of your stored material.

Q: How do I measure purity without decomposing the sample during analysis?

A: Use Quantitative NMR (qNMR) .[3] Standard LCMS is unreliable for purity because the N-oxide reduces back to the amine in the ion source, or the carbamate dissociates.

Protocol 3: qNMR Setup for Air-Sensitive Amines

  • Internal Standard (IS): Choose 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (if soluble). Ensure the IS peaks do not overlap with the piperidine ring protons.

  • Solvent: Use

    
     treated with basic alumina  (to remove DCl acid traces) or 
    
    
    
    (Benzene-d6 is excellent for amines).
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest proton).[4]
    • Scans: 8 to 16 (Keep low to prevent degradation over time).

Calculation:



Where 

=Integral,

=Number of protons,

=Weight,

=Purity of standard.[3][4][5][6][7][8][9][10][11]
References
  • Schlenk Line Survival Guide. (2024). The Schlenk Line Survival Guide: Illustrated guides designed to help you master air and moisture-sensitive chemistry.[12]Link

  • Sigma-Aldrich Technical Bulletin. (2017). Quantitative NMR: Technical Details and Certified Reference Materials.Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[13] Chem., 62(21), 7512–7515. Link

  • BenchChem Technical Support. (2025). Piperidine Purification and Isolation: A Technical Support Guide.Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methyl vs. 2-Unsubstituted Piperidin-4-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Single Methyl Group

The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, forming the core of countless pharmaceuticals targeting a vast array of biological systems.[1][2][3] Its conformational flexibility and ability to be functionalized at multiple positions allow chemists to fine-tune the spatial arrangement of pharmacophoric elements, optimizing interactions with biological targets.[2] Within this class, piperidin-4-amines are a particularly important motif, frequently employed in the design of ligands for central nervous system (CNS) receptors, ion channels, and enzymes.[4][5][6]

A common tactic in drug discovery is the strategic introduction of small alkyl groups to a lead scaffold to probe structure-activity relationships (SAR).[7] The addition of a methyl group at the C2 position of the piperidin-4-amine core is a subtle yet powerful modification. This guide provides an in-depth comparison of the biological and pharmacological consequences of this substitution, moving beyond a simple list of outcomes to explain the underlying physicochemical and conformational causality. We will explore how this seemingly minor change can profoundly impact receptor affinity, functional activity, selectivity, and pharmacokinetic properties, supported by experimental data and established principles in medicinal chemistry.

Part 1: Conformational and Physicochemical Impact of C2-Methylation

The introduction of a methyl group at the C2 position, adjacent to the ring nitrogen, imparts two critical changes: it introduces a chiral center and it imposes significant conformational constraints.

  • Stereochemistry: The C2 position becomes a stereocenter, leading to (R)- and (S)-enantiomers which can exhibit dramatically different biological activities. This stereoselectivity arises from the specific three-dimensional fit required within a chiral receptor binding pocket.

  • Conformational Restriction: The methyl group exhibits a steric preference for the equatorial position to minimize 1,3-diaxial interactions. This biases the conformational equilibrium of the piperidine ring, effectively "locking" it into a preferred chair conformation. This pre-organization can be highly advantageous if it aligns with the bioactive conformation required for receptor binding, but detrimental if it does not. The C2 position is electronically activated, making it a preferred site for certain functionalization reactions, but this is balanced by the steric hindrance it introduces.[8]

These structural changes directly influence key physicochemical properties that govern a molecule's journey through the body.

  • Lipophilicity: Methylation invariably increases lipophilicity, measured as logP or logD. This can enhance membrane permeability and blood-brain barrier penetration but may also increase binding to plasma proteins and off-target hydrophobic pockets, potentially leading to toxicity.

  • Metabolic Stability: The C2 position is adjacent to the ring nitrogen, a common site of metabolism (e.g., N-dealkylation). A C2-methyl group can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes like Cytochrome P450s.[2] This often leads to a longer half-life and improved bioavailability.

The interplay of these factors is visually represented in the logical relationship diagram below.

SAR_Logic cluster_modification Structural Modification cluster_physchem Physicochemical & Structural Changes cluster_bio Biological Consequences Mod C2-Methyl Substitution Stereo Introduces Chirality ((R)- and (S)-enantiomers) Mod->Stereo Conform Conformational Restriction (Equatorial Preference) Mod->Conform Lipo Increased Lipophilicity (Higher logP) Mod->Lipo Metab Steric Shielding (Metabolic Stability) Mod->Metab Affinity Altered Receptor Binding Affinity (Ki) Stereo->Affinity Conform->Affinity Activity Modulated Functional Activity (Agonist vs. Antagonist) Conform->Activity PK Improved Pharmacokinetics (ADME Profile) Lipo->PK Metab->PK Select Enhanced Selectivity Affinity->Select

Caption: Logical flow from C2-methylation to biological outcomes.

Part 2: Comparative Analysis of Biological Activity

While direct comparative data for a single 2-methyl vs. 2-unsubstituted piperidin-4-amine pair across multiple targets is sparse, we can synthesize principles from studies on related substituted piperidines to build a robust understanding.

Case Study: Opioid Receptor Modulation

Work on N-substituted 4-(3-hydroxyphenyl)piperidines provides a compelling illustration of how ring alkylation dictates functional activity. Studies have shown that while the N-substituent often modulates potency, substitutions on the piperidine ring itself can be the primary determinant of whether a compound acts as an agonist or an antagonist.[9] For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are pure opioid antagonists, a property conferred by the methyl groups on the ring.[9]

Mechanistic Insight: The methyl groups restrict the conformational flexibility of the piperidine ring and its N-substituent. This forces the ligand into a conformation that is recognized by the receptor but fails to induce the conformational change necessary for receptor activation (agonism). Instead, it occupies the binding site and blocks the endogenous ligand, resulting in antagonism. While this example involves C3/C4-dimethylation, the principle is directly applicable: a C2-methyl group can similarly lock the piperidin-4-amine into an "antagonist-like" conformation for a given receptor.

The diagram below conceptualizes how this steric influence can affect binding.

Receptor_Binding cluster_unsub 2-Unsubstituted Piperidine cluster_methyl 2-Methyl Piperidine Receptor1 Receptor Pocket Ligand1 Flexible Ligand Ligand1->Receptor1 Good Fit (Agonism) Receptor2 Receptor Pocket Ligand2 Restricted Ligand (with Me group) > Ligand2->Receptor2 Poor Fit / Blocks Binding (Antagonism or Reduced Affinity)

Caption: Steric impact of C2-methylation on receptor binding.

Case Study: Sigma-1 (σ1) Receptor Affinity

Studies on piperidine-based σ1 receptor ligands have shown that the lipophilic character of the binding pocket is highly sensitive to small alkyl substitutions. While much of the data focuses on N-alkylation, the principles are informative. For instance, N-methylpiperidine derivatives can maintain very high σ1 affinity, with Kᵢ values in the low nanomolar range.[10] Molecular dynamics simulations revealed that interactions between the piperidine N-atom and its substituents with a lipophilic pocket are key determinants of affinity.[10][11]

Extrapolated Insight for C2-Methylation: A C2-methyl group would project into this same lipophilic region. Depending on the specific topology of the σ1 binding site, this could either:

  • Enhance Affinity: By making favorable van der Waals contacts within a hydrophobic sub-pocket, increasing binding affinity.

  • Decrease Affinity: By introducing a steric clash with key amino acid residues, preventing optimal binding.

This highlights the context-dependent nature of the substitution, where the outcome is dictated by the unique architecture of the target protein.

Quantitative Data Summary

To illustrate the potential differences a researcher might observe, the following table presents hypothetical but representative data for a pair of 2-unsubstituted and 2-methyl-piperidin-4-amine analogs.

Parameter2-Unsubstituted Analog2-Methyl Analog (Racemic)Rationale for Difference
Target A Ki (nM) 15250C2-methyl introduces steric hindrance in the binding pocket of Target A.
Target B Ki (nM) 12025C2-methyl engages a hydrophobic sub-pocket in Target B, enhancing affinity.
Selectivity (A vs B) 8-fold for A10-fold for BThe substitution reverses the selectivity profile of the scaffold.
Functional Activity Target A: Partial AgonistTarget A: AntagonistConformational restriction prevents receptor activation.
logD (pH 7.4) 1.82.3Methyl group increases lipophilicity.
Microsomal Stability (t½, min) 2570Steric shielding of the piperidine nitrogen reduces metabolic rate.

Part 3: Experimental Protocols for Biological Evaluation

To empirically determine the effects of C2-methylation, a series of standardized assays must be performed. The protocols described below represent a robust, self-validating workflow for characterizing novel piperidin-4-amine derivatives.

Workflow for Compound Evaluation

Workflow Start Synthesized Compounds (2-H vs. 2-Me) Binding Primary Screen: Radioligand Binding Assay (Determine Ki) Start->Binding Functional Secondary Screen: [35S]GTPγS Functional Assay (Determine Agonist/Antagonist Activity) Binding->Functional Active Compounds Cell Tertiary Screen: MTT Cytotoxicity Assay (Determine Cellular Viability) Functional->Cell PK Pharmacokinetic Profile: Microsomal Stability Assay Cell->PK End Comprehensive SAR Profile PK->End

Caption: Experimental workflow for comparative compound analysis.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor target.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-DAMGO for mu-opioid receptor) at a concentration near its Kₔ.

    • Prepare serial dilutions of the 2-unsubstituted and 2-methyl test compounds (from 10 mM down to 0.1 nM).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL buffer, 50 µL radioligand, and 100 µL cell membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM naloxone), 50 µL radioligand, and 100 µL cell membranes.

    • Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mat in a scintillation bag, add scintillation cocktail, and seal.

    • Count the radioactivity (in counts per minute, CPM) for each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each compound concentration: % Specific Binding = [(Total CPM - Test CPM) / (Total CPM - NSB CPM)] * 100.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the general cytotoxicity of the compounds on a cell line.[12]

Principle: Metabolically active cells use the enzyme mitochondrial reductase to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with a suitable cell line (e.g., HEK293 or SH-SY5Y) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple precipitate in the cells.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the % Viability against the log concentration of the compound and determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability).

Conclusion

The substitution of a hydrogen atom with a methyl group at the C2 position of a piperidin-4-amine is a powerful and nuanced strategy in drug design. It is not merely an exercise in increasing molecular weight but a precise tool to modulate conformation, enhance metabolic stability, and fine-tune interactions with a biological target. The effect of this change is rarely predictable without empirical testing and is highly dependent on the specific topology of the target's binding site. A C2-methyl group can be the key to unlocking enhanced affinity, reversing functional activity from agonist to antagonist, or improving a compound's pharmacokinetic profile. Therefore, the synthesis and comparative evaluation of both 2-unsubstituted and 2-methyl analogs should be considered a fundamental step in the optimization of any piperidin-4-amine lead series.

References

  • Gelin, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. Available at: [Link]

  • Khan, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice. Available at: [Link]

  • Aldrich, J.V., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Aldrich, J.V., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]

  • Wieczorek, J., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules. Available at: [Link]

  • Prasun, P., et al. (2006). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Hazell, G., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Available at: [Link]

  • Frolov, N.A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Pei, Z., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sravanthi, V.V.S., et al. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory and anti-microbial activity. ResearchGate. Available at: [Link]

  • Noreen, S., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. Available at: [Link]

  • Lewis, J.W., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Drug Design Org (2005). Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

  • Girgis, A.S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Krassnig, S., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Gelin, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available at: [Link]

  • Remko, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Davies, H.M.L., et al. (2014). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, B.H., et al. (2014). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. Available at: [Link]

  • van der Schyf, C.J., et al. (1986). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Semantic Scholar. Available at: [Link]

  • International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Johannes, J.W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Frolov, N.A., & Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

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A Comparative Guide to the Chiral Separation of 1-Ethyl-2-methylpiperidin-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral piperidine scaffolds, the resolution of enantiomers is a critical step in elucidating stereospecific bioactivity and meeting regulatory requirements. 1-Ethyl-2-methylpiperidin-4-amine, a substituted piperidine, possesses two chiral centers, leading to the existence of four stereoisomers. The ability to isolate and quantify these individual stereoisomers is paramount for understanding their distinct pharmacological and toxicological profiles.

This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the chiral separation of this compound enantiomers: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We will delve into the mechanistic principles underpinning these separations, present supporting data from analogous compounds, and provide detailed, actionable protocols for method development.

At a Glance: Performance Comparison of Chiral Separation Techniques

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Advantage High speed, reduced solvent consumption, environmentally friendly.[1][2]Versatility, wide range of established methods and stationary phases.[1]High resolution for volatile compounds, cost-effective.[1]
Throughput HighMedium to HighMedium
Solvent Consumption Low (primarily CO2)HighLow (carrier gas)
Typical Stationary Phases Polysaccharide-based (e.g., Chiralpak), Cyclodextrin-basedPolysaccharide-based, Pirkle-type, Cyclodextrin-based, Crown-etherCyclodextrin-based capillary columns.[1]
Detection UV, MSUV, MS, ELSDFID, MS
Key Consideration for Piperidines Excellent for basic amines, often provides superior peak shape.May require mobile phase additives to mitigate peak tailing.Derivatization may be necessary to increase volatility.[1]

The Science of Separation: Chiral Recognition Mechanisms

The successful chiral separation of this compound hinges on the differential interactions between its enantiomers and a chiral stationary phase (CSP). The primary forces at play are hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[3]

Polysaccharide-based CSPs (e.g., Chiralpak® series): These are the most widely used CSPs for a broad range of chiral compounds.[4] The chiral selectors, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral grooves and cavities.[3][4] For a molecule like this compound, the amine and the nitrogen of the piperidine ring can form hydrogen bonds with the carbamate groups on the polysaccharide backbone. The ethyl and methyl substituents create steric interactions that differ for each enantiomer, leading to differential retention. The helical structure of the amylose derivatives, in particular, creates a complex chiral environment that can enhance enantioselectivity.[4]

Cyclodextrin-based CSPs: These CSPs consist of cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition is primarily achieved through inclusion complexation, where a portion of the analyte, such as the piperidine ring or the ethyl substituent, fits into the cyclodextrin cavity.[5] Secondary interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin further contribute to enantioseparation.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase.[1][2] For basic amines like this compound, SFC often provides superior peak shapes without the need for aggressive mobile phase additives that can be detrimental to the stationary phase in HPLC.

Experimental Protocol: Chiral SFC Method Development

The following protocol outlines a systematic approach to developing a chiral SFC method for this compound.

SFC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Dissolve Racemic This compound in Methanol/Ethanol screen_csps Screen a Set of Complementary CSPs (e.g., Chiralpak IA, IB, IC, ID) start->screen_csps Inject screen_modifiers Use a Generic Gradient with Different Alcohol Modifiers (Methanol, Ethanol, Isopropanol) screen_csps->screen_modifiers For each CSP select_best Identify Best CSP/Modifier Combination from Screening screen_modifiers->select_best Evaluate Resolution and Peak Shape optimize_gradient Optimize Gradient Slope and Initial/Final % Modifier select_best->optimize_gradient optimize_temp_bp Fine-tune Temperature (25-40°C) and Backpressure (100-200 bar) optimize_gradient->optimize_temp_bp optimize_additive If needed, add a basic additive (e.g., 0.1% Diethylamine) to modifier optimize_temp_bp->optimize_additive validate Validate Method for Robustness, Linearity, Accuracy, and Precision optimize_additive->validate

SFC Method Development Workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol or ethanol.

  • Initial Screening:

    • Instrumentation: An analytical SFC system equipped with a column and solvent switching system.

    • Chiral Stationary Phases: Screen a set of polysaccharide-based columns, such as Chiralpak IA, IB, IC, and ID (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical CO2 with a gradient of an alcohol modifier (methanol, ethanol, or isopropanol). A typical screening gradient would be 5% to 40% modifier over 5-10 minutes.

    • Flow Rate: 3-4 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 35°C.

    • Detection: UV at a suitable wavelength (if the molecule has a chromophore) or Mass Spectrometry (MS).

  • Optimization:

    • Based on the screening results, select the CSP and modifier combination that provides the best initial separation.

    • Optimize the gradient to improve resolution. A shallower gradient can often increase the separation between enantiomers.

    • Adjust the temperature and backpressure. Increasing temperature can sometimes improve peak shape and efficiency, while changes in backpressure affect the density and solvating power of the supercritical fluid.[6]

    • For basic analytes, a small amount of a basic additive (e.g., diethylamine, 0.1-0.2%) in the modifier can significantly improve peak shape and resolution.

  • Method Validation: Once optimal conditions are established, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC remains a widely used and versatile technique for enantiomeric separations.[1] It offers a vast selection of commercially available CSPs and can be operated in normal-phase, reversed-phase, or polar organic modes. For a basic compound like this compound, normal-phase or polar organic mode is often preferred to avoid strong interactions with the silica support that can occur in reversed-phase.

Experimental Protocol: Chiral HPLC Method Development

HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Dissolve Racemic This compound in Mobile Phase screen_csps Screen Polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, Chiralcel OD-H, OJ-H) start->screen_csps Inject screen_modes Evaluate Normal Phase (Hexane/Alcohol) and Polar Organic Mode (Acetonitrile/Alcohol) screen_csps->screen_modes For each CSP select_best Identify Best CSP/Mobile Phase Combination from Screening screen_modes->select_best Assess Resolution and Tailing Factor optimize_ratio Optimize Mobile Phase Ratio (e.g., Hexane:Ethanol) select_best->optimize_ratio optimize_additive Add a basic modifier (e.g., 0.1% Diethylamine) to suppress peak tailing optimize_ratio->optimize_additive optimize_flow Adjust Flow Rate (0.5-1.5 mL/min) and Temperature (25-40°C) optimize_additive->optimize_flow validate Validate Method for Robustness, Linearity, Accuracy, and Precision optimize_flow->validate

HPLC Method Development Workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the initial mobile phase.

  • Initial Screening:

    • Instrumentation: A standard HPLC or UHPLC system with a UV or MS detector.

    • Chiral Stationary Phases: Screen a range of polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H) (250 x 4.6 mm, 5 µm).

    • Mobile Phase (Normal Phase): Start with an isocratic mixture of Hexane/Ethanol (e.g., 90:10 v/v) containing 0.1% diethylamine (DEA) to improve peak shape.

    • Mobile Phase (Polar Organic Mode): Start with an isocratic mixture of Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Optimization:

    • Select the CSP and mobile phase system that shows the most promise.

    • Fine-tune the ratio of the mobile phase components. For example, in normal phase, increasing the alcohol content will decrease retention time.

    • The concentration of the basic additive is crucial for amines. Optimize the DEA concentration to achieve symmetrical peaks without compromising the separation.

    • Investigate the effect of temperature on the separation.

  • Method Validation: As with SFC, a fully optimized HPLC method should be rigorously validated.

Gas Chromatography (GC): A High-Resolution Option for Volatile Analogs

Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers.[1] For many piperidine derivatives, including this compound, direct analysis by GC may be challenging due to insufficient volatility and potential for peak tailing. Therefore, a derivatization step is often required to enhance volatility and improve chromatographic performance.[1]

Experimental Protocol: General Approach for Chiral GC

GC_Method_Development cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC Analysis cluster_validation Phase 3: Validation & Quantification start Racemic This compound derivatize Derivatization with an acylating or silylating agent (e.g., TFAA, BSTFA) start->derivatize Increase Volatility inject Inject derivatized sample derivatize->inject separate Separate on a Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm) inject->separate optimize_temp Optimize Oven Temperature Program separate->optimize_temp detect Detect with FID or MS optimize_temp->detect quantify Calculate Enantiomeric Purity detect->quantify validate Validate Method quantify->validate

GC Method Development Workflow for this compound.

Step-by-Step Methodology:

  • Derivatization:

    • React the amine with a suitable derivatizing agent such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile and less polar derivative. The reaction conditions (solvent, temperature, time) will need to be optimized.

  • GC Analysis:

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm or similar) is a common choice for this type of separation.[1]

    • Carrier Gas: Hydrogen or Helium.

    • Temperature Program: Start with an optimized temperature program. A slow ramp rate can often improve resolution. For example, start at 100°C, hold for 1 minute, then ramp at 2-5°C/min to 220°C.

    • Injector and Detector Temperature: Typically set to 250°C.

  • Optimization and Validation:

    • Optimize the temperature program and carrier gas flow rate to achieve baseline separation.

    • Validate the method for the derivatized compound.

Conclusion and Recommendations

The choice of the optimal technique for the chiral separation of this compound enantiomers depends on the specific requirements of the analysis, such as desired throughput, available instrumentation, and the need for preparative scale separation.

  • For high-throughput screening and analytical determination, SFC is highly recommended. Its speed, low solvent consumption, and excellent performance for basic amines make it the most efficient choice in a modern drug discovery environment.[2][7]

  • Chiral HPLC remains a robust and versatile option. Its wide applicability and the vast library of available chiral stationary phases provide a high probability of success, albeit with longer run times and higher solvent costs compared to SFC.

  • Chiral GC is a powerful technique, particularly if high resolution is required. However, the necessity of a potentially complex derivatization step makes it less straightforward for routine analysis compared to SFC and HPLC.

Ultimately, a screening approach utilizing both SFC and HPLC with a selection of polysaccharide-based chiral stationary phases is the most effective strategy to rapidly identify a suitable method for the chiral separation of this compound enantiomers.

References

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • O'Brien, P. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Wang, J. et al. (2021). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society, 143(31), 12168–12174. [Link]

  • Zhang, Y. et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]

  • Miller, L. (2013). Improved Chiral SFC Screening for Analytical Method Development. Chirality, 25(11), 799-804. [Link]

  • Wynam, A. et al. (2009). Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. Journal of Chromatography A, 1216(16), 3463-3474. [Link]

  • Imran, M. et al. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(2), 71-82. [Link]

  • De Klerck, K. et al. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A, 1363, 280-291. [Link]

  • Cass, Q. B. (2017). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 22(12), 2147. [Link]

  • Hyun, M. H. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. International Journal of Molecular Sciences, 22(3), 1103. [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Barda, D. A. et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • El-Awady, M. I. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]

  • Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Papke, R. L. et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]

  • Li, Y. et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 23(15), 5862–5866. [Link]

  • Jones, T. H. & Fales, H. M. (1989). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Chemical Ecology, 15(3), 1097-1105. [Link]

  • Kumar, A. et al. (2020). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect, 5(30), 9323-9343. [Link]

  • Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7946-7954. [Link]

  • El-Awady, M. I. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar. [Link]

Sources

Infrared (IR) spectroscopy peaks for 1-Ethyl-2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Infrared (IR) Spectroscopy Profile of 1-Ethyl-2-methylpiperidin-4-amine

Executive Summary: The Spectroscopic Fingerprint

This compound is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors, sigma receptor ligands, and muscarinic antagonists. In a drug development context, Infrared (IR) spectroscopy serves as a critical "gatekeeper" technique for this compound, primarily used to validate the reduction of its ketone precursor (1-ethyl-2-methylpiperidin-4-one) and to confirm the integrity of the primary amine functionality.

This guide provides a technical breakdown of the compound’s spectral characteristics, comparing its theoretical "performance" (diagnostic resolution) against common synthetic precursors and structural analogs.

Key Technical Insight: While IR is definitive for monitoring functional group interconversion (e.g., Carbonyl


 Amine), it has lower resolution than NMR for distinguishing positional isomers (e.g., 2-methyl vs. 3-methyl). This guide defines the specific spectral windows where IR data is authoritative.

Structural Analysis & Predicted IR Peaks

The IR spectrum of this compound is a composite of three distinct vibrational domains: the Primary Amine (C4-position), the Tertiary Amine (Ring N1), and the Alkyl Skeleton (Ethyl/Methyl substituents).

Functional Group Visualization

G Compound This compound NH2 Primary Amine (-NH2) Stretch: 3300-3400 cm⁻¹ (Doublet) Bend: ~1600 cm⁻¹ Compound->NH2 C4 Position Alkyl Alkyl Groups (Et, Me) C-H Stretch: 2800-3000 cm⁻¹ CH3 Bend: ~1375 cm⁻¹ Compound->Alkyl N1-Ethyl & C2-Methyl Ring Piperidine Ring (Tertiary N) C-N Stretch: 1100-1250 cm⁻¹ Fingerprint: <1000 cm⁻¹ Compound->Ring Core Scaffold

Figure 1: Vibrational mapping of functional groups to specific spectral regions.

Detailed Peak Assignment Table

The following data is synthesized from fragment analysis of standard piperidine and aliphatic amine spectra (e.g., 1-ethylpiperidine, 2-methylpiperidine).

Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3300 – 3400 N-H Stretching (Asym/Sym)Primary Amine (-NH₂)High. Appears as a weak-to-medium doublet . Absence indicates incomplete reduction or degradation.
2800 – 2980 C-H StretchingAlkyl (Ethyl, Methyl, Ring)Medium. Strong, complex cluster. The "Bohlmann bands" (~2700-2800 cm⁻¹) may appear due to the tertiary amine lone pair anti-periplanar to C-H bonds.
~1590 – 1620 N-H Bending (Scissoring)Primary Amine (-NH₂)High. Confirms the presence of the -NH₂ group.
1440 – 1470 CH₂ Scissoring / CH₃ Asym BendEthyl / RingLow. Overlapping signals common in all piperidines.
~1375 CH₃ Symmetric Bend ("Umbrella")C2-Methyl GroupMedium. A sharp peak characteristic of the methyl substituent.
1100 – 1250 C-N StretchingTertiary Amine (Ring)Medium. Validates the integrity of the piperidine ring and ethyl attachment.
700 – 900 N-H Wagging (Broad)Primary AmineLow. Often broad and less diagnostic than the stretch/bend regions.

Comparative Performance Analysis

To validate the identity of this compound, researchers must differentiate it from its immediate precursor and potential structural impurities.

Scenario A: Synthesis Monitoring (The "Reduction Check")

Objective: Confirm reduction of 1-Ethyl-2-methylpiperidin-4-one to the target amine. Performance Verdict: IR is the superior rapid-check method here due to the high extinction coefficient of the Carbonyl (C=O) bond.

FeatureTarget: 4-AmineAlternative: 4-Ketone (Precursor)Spectral Result
1700–1725 cm⁻¹ Absent Strong, Sharp Peak (C=O Stretch)Primary QC Check. Any peak here indicates incomplete reaction.
3300–3400 cm⁻¹ Doublet (N-H)Absent (or weak overtone)Confirms formation of amine.
1600 cm⁻¹ Present (N-H Bend)AbsentConfirms amine functionality.
Scenario B: Structural Specificity (The "Isomer Check")

Objective: Distinguish from 1-Ethylpiperidin-4-amine (missing the 2-methyl group). Performance Verdict: IR has low specificity here compared to NMR.

  • The Challenge: Both compounds share the dominant amine and ethyl-piperidine signals.

  • The IR Differentiator: The C2-Methyl group introduces a specific symmetric deformation band around 1375 cm⁻¹ . In the non-methylated analog, this region is dominated only by the ethyl group signals. However, this difference is subtle and often requires a reference standard overlay to confirm.

  • Recommendation: For establishing the position of the methyl group (2-Me vs 3-Me), do not rely on IR. Use ¹H-NMR or ¹³C-NMR .

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol designed to mitigate common amine-specific artifacts (e.g., carbamate formation).

Method: Attenuated Total Reflectance (ATR) – Preferred for liquid/oily amines.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond is preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans (sufficient for organic liquids).

  • Sample Preparation (Crucial Step):

    • Note: Primary amines react with atmospheric CO₂ to form carbamates, appearing as spurious peaks near 1650 cm⁻¹ and 3300 cm⁻¹ (broadening).

    • Action: Ensure the sample is fresh. If the sample has been stored exposed to air, purge the sample vial with Nitrogen/Argon before sampling.

    • Application: Place 1 drop of the neat liquid (or ~5mg of solid) on the ATR crystal. Apply pressure using the anvil.

  • Acquisition & Validation:

    • Collect the background spectrum (air).

    • Collect sample spectrum.[1]

    • Self-Validation Check: Look for a broad band ~3000–3500 cm⁻¹ (O-H stretch). If present, the sample is wet (amines are hygroscopic). Dry over MgSO₄ or molecular sieves and re-run.

Decision Logic for QC Analysis

QC_Logic Start Acquire Spectrum CheckCO Check 1700-1725 cm⁻¹ (C=O Peak?) Start->CheckCO Fail1 FAIL: Incomplete Reduction (Ketone present) CheckCO->Fail1 Yes (Strong) CheckNH Check 3300-3400 cm⁻¹ (Doublet Present?) CheckCO->CheckNH No Fail2 FAIL: No Amine Formed CheckNH->Fail2 No CheckOH Check >3400 cm⁻¹ Broad (O-H Stretch?) CheckNH->CheckOH Yes Fail3 FAIL: Wet Sample (Dry & Retest) CheckOH->Fail3 Yes Pass PASS: Identity Confirmed CheckOH->Pass No

Figure 2: Quality Control Decision Tree for this compound.

References

  • National Institute of Standards and Technology (NIST). Piperidine IR Spectrum (Gas Phase & Condensed). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2-Methylpiperidine IR Spectrum. NIST Chemistry WebBook.[2] Available at: [Link]

  • PubChem. 1-Ethylpiperidin-4-amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for amine/alkyl functional group assignments).

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-Ethyl-2-methylpiperidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethyl-2-methylpiperidin-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1]

  • Toxicity: Many piperidine derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Flammability: Lower molecular weight amines can be flammable, with vapors that can form explosive mixtures with air.[2][3]

  • Environmental Hazard: Due to their potential toxicity, release into the environment must be strictly avoided.

The disposal of this compound, therefore, cannot be treated as routine waste. Its chemical nature necessitates a dedicated waste stream to neutralize its hazardous properties and prevent unintended environmental contamination.

Quantitative Hazard Data for Structurally Similar Compounds

To provide a clearer understanding of the potential risks, the following table summarizes the GHS hazard statements for a closely related compound, 1-Ethylpiperidin-4-amine (CAS 50534-45-7).[1] This data should be considered as a likely representation of the hazards of this compound, pending the availability of a specific SDS.

Hazard StatementGHS Classification CodeDescription
Harmful if swallowedH302May cause harm if ingested.
Harmful in contact with skinH312May cause harm if it comes into contact with the skin.
Causes severe skin burns and eye damageH314Can cause serious, irreversible damage to skin and eyes.
Causes skin irritationH315Will cause irritation upon contact with skin.
Causes serious eye irritationH319Will cause significant irritation to the eyes.
Harmful if inhaledH332May cause harm if vapors are breathed in.
May cause respiratory irritationH335Can irritate the nose, throat, and lungs.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This procedure is designed to be a self-validating system, with each step logically following from the established hazards.

Phase 1: In-Lab Waste Collection
  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • The label must include the full chemical name, "this compound," the words "Hazardous Waste," and the primary hazard symbols (e.g., corrosive, toxic).

  • Segregation of Waste:

    • Crucially, do not mix this amine waste with other waste streams, especially acidic waste. [2][4] Mixing amines with acids can result in a violent exothermic reaction.

    • Keep it separate from oxidizing agents to prevent a potential fire or explosion hazard.[2][4]

  • Container Management:

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.

    • Store the container in a well-ventilated area, such as a chemical fume hood, away from heat sources and direct sunlight.[4][5]

Phase 2: Preparing for Disposal
  • Personal Protective Equipment (PPE):

    • Before handling the waste container, ensure you are wearing appropriate PPE:

      • Chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling, but consult your institution's safety guidelines).

      • Safety goggles and a face shield to protect against splashes.

      • A lab coat.

  • Final Labeling and Documentation:

    • Ensure the hazardous waste tag is properly filled out with the chemical name, concentration (if in solution), and the date of accumulation.

    • Log the waste in your laboratory's chemical inventory and waste disposal records.

Phase 3: Institutional Disposal
  • Contact Environmental Health and Safety (EHS):

    • Your institution's EHS department is the authoritative body for chemical waste disposal. Contact them to schedule a pickup for your hazardous waste.

    • Provide them with all the necessary information about the waste, including the chemical name and quantity.

  • Internal Transport:

    • When transporting the waste container to the designated pickup location, use a secondary containment bin to prevent spills.

    • Follow your institution's specific procedures for the internal transport of hazardous materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_collection Collect in Designated, Labeled, Compatible Container start->waste_collection ppe Wear Appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat waste_collection->ppe segregation Is the waste segregated from incompatible materials (acids, oxidizers)? ppe->segregation yes_segregation Yes segregation->yes_segregation no_segregation No segregation->no_segregation storage Store Sealed Container in a Ventilated Area Away from Heat yes_segregation->storage correct_segregation Segregate Waste Immediately no_segregation->correct_segregation correct_segregation->segregation documentation Complete Hazardous Waste Tag and Log storage->documentation contact_ehs Contact Institutional EHS for Pickup documentation->contact_ehs transport Transport to Pickup Location in Secondary Containment contact_ehs->transport end End: Proper Disposal by EHS transport->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved from [Link]

  • Fisher Scientific. (2014, October 7). Safety Data Sheet: 1-Ethyl piperdine.
  • CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet: rac-(2R,4S)-1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride.
  • Fisher Scientific. (2013, April 3). Material Safety Data Sheet: 1-Ethylpiperidine, 99%.
  • J&K Scientific. (n.d.). 1-Ethylpiperidin-4-amine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Ethyl-2-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound Class: 4-Aminopiperidine Derivative Primary Hazards: Corrosive (Skin/Eyes) , Acute Toxicity , Flammable

Handling 1-Ethyl-2-methylpiperidin-4-amine requires strict adherence to protocols designed for caustic organic amines. As a piperidine derivative with a primary amine substituent, this compound exhibits high basicity (


). Upon contact with biological tissue, it rapidly saponifies lipids and denatures proteins, leading to deep, necrotic chemical burns that may not be immediately painful due to nerve damage.

Critical Warning: Standard laboratory nitrile gloves provide only momentary splash protection against this class of amines. Prolonged exposure will result in permeation and chemical burns underneath the glove.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Worst-Case Analog" principle, utilizing data from similar low-molecular-weight piperidines (e.g., 1-Ethylpiperidine, CAS 766-09-6).

Glove Selection Strategy

Organic amines are notorious for permeating NBR (Nitrile Butadiene Rubber). You must select gloves based on contact duration.

Task TypeExposure RiskRecommended MaterialMin. ThicknessBreakthrough Time
Incidental Splash only. < 2 mins contact.Nitrile (Disposable) 5 mil (0.12 mm)< 5 mins
Operational Handling wet glassware, syringes.Double-Gloving Inner: LaminateOuter: Nitrile> 480 mins
Spill Cleanup Direct immersion/gross contact.EVOH Laminate (Silver Shield) Multi-layer> 480 mins
High Risk Heating/Refluxing.Butyl Rubber 25 mil (0.6 mm)> 60 mins
Respiratory & Body Protection[1][2][3][4][5][6][7]
  • Respiratory: All handling must occur within a certified Chemical Fume Hood.[1]

    • Contingency: If hood failure occurs or outside-hood work is unavoidable (e.g., weighing large kegs), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor/Inorganic/Acid/Ammonia/Methylamine + Particulate).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the risk of corrosive vapor absorption by contact lenses or direct liquid splash.

  • Body: Chemical-resistant lab coat (Tyvek® or similar poly-coated material preferred over cotton) + Chemical Apron for liquid transfer.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a self-validating system: The "Check-Don-Verify" Method.

Phase 1: Preparation (The "Cold" Zone)
  • Ventilation Verification: Ensure fume hood face velocity is 0.5 m/s (100 fpm). Tape a Kimwipe to the sash bottom; if it flutters inward steadily, airflow is active.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid solution. This serves as a "kill station" for contaminated pipette tips or small spills.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Solid: Use a localized powder containment hood or balance enclosure.

    • Liquid: Never pour.[2] Use a glass syringe or positive-displacement pipette.

  • Transfer:

    • Keep the receiving vessel chilled (ice bath) if mixing with acids or acid chlorides, as the exotherm can cause flash boiling and splattering.

    • Self-Validation Step: Before lifting the syringe, inspect the outer glove. If any wetness or discoloration is visible, STOP.[3] Doff gloves immediately, wash hands, and re-glove.

Phase 3: Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks/bottles with a tissue dampened in dilute acetic acid, then water, before removing them from the hood.

  • Waste: Segregate into Basic Organic Waste .

    • Critical:NEVER mix with acidic waste streams (e.g., acid chlorides, sulfuric acid waste). This will generate massive heat and potentially explosive pressure.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and emergency response.

SafetyProtocol Start Task Assessment: Handling This compound RiskCheck Is the operation inside a Fume Hood? Start->RiskCheck Stop STOP: Respiratory Protection Required (ABEK-P3) RiskCheck->Stop No GloveSelect Select Glove Strategy RiskCheck->GloveSelect Yes SplashRisk Splash Risk Only (Small Scale) GloveSelect->SplashRisk ImmersionRisk High Exposure Risk (Synthesis/Cleanup) GloveSelect->ImmersionRisk Nitrile Nitrile Gloves (5mil) CHANGE every 15 mins SplashRisk->Nitrile Laminate Silver Shield / EVOH (Chemical Barrier) ImmersionRisk->Laminate Execution Execute Transfer (Keep Neutralizer Ready) Nitrile->Execution Laminate->Execution Spill Spill Occurs? Execution->Spill Cleanup Absorb with Vermiculite Neutralize with Citric Acid Spill->Cleanup Yes Waste Dispose: Basic Organic Stream (Do NOT mix with Acids) Spill->Waste No Cleanup->Waste

Caption: Decision matrix for PPE selection and spill response workflow based on exposure risk.

Emergency Response & Disposal

First Aid (Immediate Action)[5][7][8]
  • Eye Contact: Irrigate immediately.[4][1][5][6] Do not wait for EMS. Flush for 30 minutes minimum. The high pH causes saponification (melting) of the corneal tissue; speed is the only way to save sight.

  • Skin Contact:

    • Drench: Step under safety shower immediately.

    • Peel: Remove clothing while under the water.

    • Wash: Use mild soap; do not scrub hard (avoids driving chemical deeper).

Spill Management
  • Evacuate: If spill is >100mL outside a hood, evacuate the lab.

  • Isolate: Turn off ignition sources (Flammability hazard).

  • Neutralize: Use a spill pillow or vermiculite treated with citric acid.

  • Disposal: Collect in a container marked "Corrosive - Basic - Toxic".

References

  • PubChem. (2025).[7] Compound Summary: 2-(1-Methylpiperidin-4-yl)ethanamine (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.